Methyl indole-6-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOZKHMSABVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348674 | |
| Record name | Methyl indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50820-65-0 | |
| Record name | Indole-6-carboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50820-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-carboxylic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-6-carboxylate is a heterocyclic compound belonging to the indole (B1671886) family. It serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring the indole nucleus, makes it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its relevance in biological pathways.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be regarded as such.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.19 g/mol | --INVALID-LINK-- |
| Appearance | Off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 75-84 °C | --INVALID-LINK-- |
| CAS Number | 50820-65-0 | --INVALID-LINK-- |
Predicted Physicochemical Data
The following table presents computationally predicted data for several physicochemical properties. Experimental verification of these values is recommended.
| Property | Predicted Value | Source |
| Boiling Point | 331.7 ± 15.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.253 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa | 15.80 ± 0.30 | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Methanol | --INVALID-LINK-- |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the methyl ester protons (a sharp singlet). The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 6-substituted indole scaffold.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibration of the indole ring.
-
C=O stretching vibration of the ester group.
-
C-O stretching of the ester.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from indole-6-carboxylic acid using a Fischer esterification reaction.
Reaction Scheme:
Caption: Fischer Esterification of Indole-6-carboxylic Acid
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve indole-6-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Biological Relevance and Signaling Pathways
Indole derivatives are of significant interest in drug discovery due to their diverse biological activities. While this compound itself may primarily be a synthetic intermediate, its derivatives have been investigated as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.[1]
Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for regulating cell proliferation, survival, and angiogenesis.[1][2][3] The aberrant activation of these pathways is a hallmark of many cancers.[1] Derivatives of indole-6-carboxylate have been explored as inhibitors of these kinases, making the understanding of these pathways essential for drug development professionals.[1]
Below is a generalized diagram illustrating the signaling cascade initiated by the activation of an RTK.
Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway.
This diagram illustrates how the binding of a ligand to an RTK on the cell surface leads to a cascade of intracellular signaling events, ultimately resulting in various cellular responses. The development of small molecule inhibitors that target the kinase activity of these receptors is a major focus in cancer therapy.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable chemical entity with applications in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis. Further research into its biological activities and the development of its derivatives holds promise for the discovery of new therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of Methyl Indole-6-carboxylate from Indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for converting indole-6-carboxylic acid to its methyl ester, methyl indole-6-carboxylate. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The following sections detail four common and effective methods for this esterification, complete with experimental protocols, comparative data, and process diagrams to aid in methodology selection and implementation.
Fischer-Speier Esterification
Fischer-Speier esterification is a classical and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used, and/or the water formed during the reaction is removed.
Reaction Pathway
Caption: Fischer-Speier esterification of indole-6-carboxylic acid.
Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of similar indole (B1671886) esters.
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add indole-6-carboxylic acid (e.g., 5.0 g, 31.0 mmol) and a magnetic stir bar.
-
In a fume hood, add anhydrous methanol (e.g., 50 mL), which serves as both the reactant and the solvent. Stir the mixture.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.
-
Continue refluxing with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL). The product may precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound.
Thionyl Chloride Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with methanol to form the ester. This is generally a higher-yielding method than Fischer esterification as the reaction is not reversible.
Reaction Pathway
Caption: Thionyl chloride mediated synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of ethyl 1H-indole-6-carboxylate.[1]
Materials:
-
Indole-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend indole-6-carboxylic acid (e.g., 0.5 g, 3.1 mmol) in anhydrous methanol (e.g., 15 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (e.g., 0.23 mL, 3.1 mmol) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (e.g., 50 mL) and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under vacuum to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Methylation with Diazomethane (B1218177)
Diazomethane (CH₂N₂) is a highly reactive and efficient methylating agent for carboxylic acids, producing methyl esters with minimal side products.[2][3][4] The only byproduct is nitrogen gas. However, diazomethane is toxic and potentially explosive, necessitating careful handling and in-situ generation.
Reaction Pathway
Caption: Methylation of indole-6-carboxylic acid using diazomethane.
Experimental Protocol
This protocol outlines a safe method for the in-situ generation and concurrent methylation of a carboxylic acid.[2]
Materials:
-
Indole-6-carboxylic acid
-
Diazomethane precursor (e.g., Diazald®)
-
Diethyl ether
-
Potassium hydroxide (B78521) solution
-
Specialized diazomethane generation apparatus
-
Reaction vessel
Procedure: Note: This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including a blast shield.
-
Set up the diazomethane generation apparatus according to established safety protocols.
-
Dissolve the indole-6-carboxylic acid in a suitable solvent, such as diethyl ether, in a receiving flask.
-
Slowly add a solution of the diazomethane precursor in diethyl ether to a stirred, warm solution of potassium hydroxide in the generation flask.
-
The generated diazomethane gas is co-distilled with the ether and bubbled directly into the solution of indole-6-carboxylic acid.
-
Continue the process until the yellow color of diazomethane persists in the receiving flask, indicating the complete consumption of the carboxylic acid.
-
Carefully quench any excess diazomethane by the slow addition of a weak acid, such as acetic acid, until the yellow color disappears.
-
The resulting solution contains the methyl ester. The solvent can be removed under reduced pressure to yield the product.
-
The product is often of high purity, but can be further purified by recrystallization if needed.
Ion-Exchange Resin Mediated Methylation
This method provides a mild and convenient approach for the synthesis of methyl esters. A strongly basic ion-exchange resin is used to deprotonate the carboxylic acid, forming a resin-bound carboxylate. This is then reacted with methyl iodide to yield the methyl ester, which is subsequently eluted from the resin.
Experimental Workflow
Caption: Workflow for ion-exchange resin mediated methylation.
Experimental Protocol
This is a general procedure that can be adapted for indole-6-carboxylic acid.
Materials:
-
Indole-6-carboxylic acid
-
Strongly basic anion exchange resin (e.g., Amberlite IRA-900)
-
Sodium hydroxide solution (for resin preparation)
-
Methyl iodide
-
Syringe or column for the resin
-
Orbital shaker
Procedure:
-
Resin Preparation: If the resin is in the chloride form, it must be converted to the hydroxide form. Wash the resin with a strong sodium hydroxide solution (e.g., 1.5 M), followed by washing with distilled water until the filtrate is neutral, and then with acetonitrile.
-
Dissolve indole-6-carboxylic acid in a suitable solvent like acetonitrile.
-
Add the solution of the carboxylic acid to the prepared resin in a sealed vessel.
-
Shake the mixture for several hours to allow for the formation of the resin-bound carboxylate.
-
Filter the resin and wash with fresh solvent to remove any unbound starting material.
-
Add a solution of methyl iodide in acetonitrile to the resin.
-
Shake the mixture for several hours to allow for the methylation reaction to proceed.
-
Filter the resin and collect the filtrate, which contains the this compound.
-
Wash the resin with fresh acetonitrile and combine the filtrates.
-
Evaporate the solvent from the combined filtrates to obtain the product.
Comparative Data of Synthesis Pathways
| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method | Diazomethane Methylation | Ion-Exchange Resin Method |
| Reagents | Methanol, H₂SO₄ | Thionyl chloride, Methanol | Diazomethane (in situ) | Ion-exchange resin, Methyl iodide |
| Reaction Conditions | Reflux (65-70°C) | Reflux | Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | ~3 hours | ~2-3 hours | Several hours |
| Typical Yield | Moderate to Good (60-85%) | High (>90%) | Very High (>95%) | Good to High (70-95%) |
| Key Advantages | Inexpensive reagents, simple setup | High yield, not reversible | Very high yield, clean reaction | Mild conditions, simple work-up |
| Key Disadvantages | Equilibrium reaction, moderate yields | Corrosive and hazardous reagent (SOCl₂) | Highly toxic and explosive reagent | Requires resin preparation, longer reaction times |
| Work-up | Neutralization, extraction | Aqueous work-up | Quenching, evaporation | Filtration, evaporation |
Conclusion
The selection of a synthetic pathway for the preparation of this compound from indole-6-carboxylic acid depends on several factors including the desired scale of the reaction, available equipment, safety considerations, and required purity of the final product.
-
Fischer-Speier esterification is a cost-effective method suitable for large-scale synthesis where moderate yields are acceptable.
-
The thionyl chloride method offers higher yields and is a good alternative when maximizing product output is critical, provided appropriate handling of the corrosive reagent is possible.
-
Diazomethane methylation provides the cleanest reaction with the highest yields but is limited by the significant hazards associated with diazomethane, making it more suitable for small-scale syntheses where high purity is paramount.
-
The ion-exchange resin method is an excellent choice for mild reaction conditions, which is particularly beneficial for sensitive substrates, and it offers a straightforward purification process.
Each of these methods provides a viable route to the target compound, and the detailed protocols and comparative data in this guide should assist researchers in choosing the most appropriate method for their specific needs.
References
Spectroscopic Profile of Methyl 1H-indole-6-carboxylate (CAS 50820-65-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-indole-6-carboxylate (CAS 50820-65-0), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established principles and spectral data from closely related analogues.
Chemical Structure and Properties
-
IUPAC Name: Methyl 1H-indole-6-carboxylate
-
CAS Number: 50820-65-0
-
Molecular Formula: C₁₀H₉NO₂[1]
-
Molecular Weight: 175.19 g/mol [1]
-
Appearance: White to light brown powder or crystalline powder.[2]
-
Melting Point: 76-80 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 1H-indole-6-carboxylate. These predictions are based on the analysis of similar indole (B1671886) derivatives and established substituent effects.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.10 | br s | 1H | N-H (Indole) |
| ~7.95 | s | 1H | H-7 |
| ~7.70 | d | 1H | H-4 |
| ~7.55 | dd | 1H | H-5 |
| ~7.30 | t | 1H | H-2 |
| ~6.55 | t | 1H | H-3 |
| ~3.90 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~168 | C=O (Ester) |
| ~136 | C-7a |
| ~131 | C-3a |
| ~129 | C-6 |
| ~125 | C-2 |
| ~121 | C-5 |
| ~120 | C-4 |
| ~113 | C-7 |
| ~103 | C-3 |
| ~52 | -OCH₃ |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of indole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1H-indole-6-carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-240 ppm.
-
Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the expected characteristic IR absorption bands for Methyl 1H-indole-6-carboxylate.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (Indole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1715 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1280 | Strong | C-O Stretch (Ester) |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric and instrument absorptions.
-
Sample Application: Place a small amount of the powdered Methyl 1H-indole-6-carboxylate sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted major fragments for Methyl 1H-indole-6-carboxylate under electron ionization (EI) are listed below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 175 | [M]⁺ (Molecular Ion) |
| 144 | [M - OCH₃]⁺ |
| 116 | [M - COOCH₃]⁺ |
| 89 | [C₇H₅]⁺ |
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like Methyl 1H-indole-6-carboxylate.
Caption: Logical workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic properties of Methyl 1H-indole-6-carboxylate. For definitive analysis, it is recommended to acquire experimental data on a purified sample. The provided protocols offer a starting point for such experimental work.
References
The Multifaceted Biological Activities of Methyl Indole-6-carboxylate and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, is a core structural component in a vast array of biologically active compounds. Among its numerous derivatives, methyl indole-6-carboxylate has emerged as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by this compound and its derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by targeting receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1] These receptors play crucial roles in tumor cell proliferation, survival, and angiogenesis.
A series of novel hydrazine-1-carbothioamide and 1,3,4-oxadiazole (B1194373) derivatives of this compound have been synthesized and evaluated for their anti-proliferative activities.[1] Notably, compounds 4a (a hydrazine-1-carbothioamide derivative) and 6c (an oxadiazole derivative) emerged as potent cytotoxic agents against various cancer cell lines.[1] Compound 4a exhibited strong inhibitory activity against EGFR, while compound 6c was a potent inhibitor of VEGFR-2.[1]
Quantitative Anticancer Data
The cytotoxic effects of these derivatives were quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Compound | Target | HepG2 (IC50 in µM) | HCT-116 (IC50 in µM) | A549 (IC50 in µM) |
| 4a | EGFR | 1.25 ± 0.13 | 1.58 ± 0.11 | 2.51 ± 0.24 |
| 6c | VEGFR-2 | 2.51 ± 0.19 | 3.16 ± 0.27 | 3.98 ± 0.31 |
| Erlotinib | EGFR | 0.79 ± 0.06 | 1.00 ± 0.09 | 1.25 ± 0.14 |
| Sorafenib | VEGFR-2 | 1.58 ± 0.14 | 2.00 ± 0.18 | 2.51 ± 0.22 |
Data sourced from a 2024 study on indole-6-carboxylate ester derivatives.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
The anticancer activity of these indole derivatives stems from their ability to inhibit the signaling cascades initiated by EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[6][7]
Figure 1: Inhibition of EGFR and VEGFR-2 signaling by indole derivatives.
Antimicrobial Activity: Combating Bacterial Resistance
Derivatives of this compound have also shown promise as antimicrobial agents. A study on N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed good to very good antibacterial activity against a panel of bacterial species.[8]
Quantitative Antimicrobial Data
The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
| Compound | Bacillus cereus (MIC in mg/mL) | Staphylococcus aureus (MIC in mg/mL) | Escherichia coli (MIC in mg/mL) | Pseudomonas aeruginosa (MIC in mg/mL) |
| 8 | 0.008 | 0.015 | 0.004 | 0.03 |
| 11 | 0.015 | 0.015 | 0.008 | 0.03 |
| 2 | 0.015 | 0.03 | 0.015 | 0.06 |
| Ampicillin | 0.008 | 0.004 | >1.2 | >1.2 |
| Streptomycin | 0.015 | 0.03 | 0.008 | 0.015 |
Data for selected compounds from a 2023 study on indole-2-carboxylate (B1230498) derivatives.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compounds (serially diluted)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammasome
A notable derivative, methyl canthin-6-one-2-carboxylate, has been shown to possess significant anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome in synovial macrophages.[12][13] The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to the pathogenesis of inflammatory diseases like rheumatoid arthritis.[14]
This compound was found to suppress the transcription and secretion of pro-inflammatory mediators, including IL-1β, IL-6, IL-18, and TNF-α.[12] The mechanism of action involves the upregulation of Nrf2 expression, which in turn inhibits the production of reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome activation.[12][13]
Signaling Pathway: NLRP3 Inflammasome Inhibition by a Canthin-6-one Derivative
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. benchchem.com [benchchem.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Methyl Canthin-6-one-2-carboxylate in Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Methyl Indole-6-Carboxylate: A Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of methyl indole-6-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. This document provides an in-depth overview of its solubility in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a comparative analysis of related indole (B1671886) carboxylate isomers.
This compound is a crucial building block in the synthesis of a wide array of bioactive molecules. Its solubility characteristics are fundamental to its handling, purification, and reaction optimization. This guide addresses the critical need for a consolidated resource on this important physicochemical property.
Qualitative Solubility of this compound
-
Chloroform
-
Methanol
This information is vital for routine laboratory procedures such as preparing solutions for chemical reactions, purification by recrystallization, and analytical testing.
Comparative Solubility of Methyl Indole Carboxylate Isomers
To provide a broader context for the solubility of this compound, this guide includes a comparative summary of the known solubility characteristics of its structural isomers. This data, while qualitative for the most part, offers valuable insights into how the position of the methyl carboxylate group on the indole ring influences solubility.
| Compound | Solvent | Solubility |
| Methyl indole-2-carboxylate (B1230498) | Water | 470 mg/L (at 25 °C)[1][2] |
| Methyl indole-3-carboxylate | Methanol | Slightly soluble[3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble[3][4] | |
| Water | Insoluble[3][4] | |
| Methyl indole-4-carboxylate | Organic Solvents | Soluble[5] |
| Water | Insoluble[5] | |
| Methyl indole-5-carboxylate | Chloroform | Soluble[6] |
| Methanol | Soluble[6] | |
| Water | Insoluble[7] |
This comparative table underscores the generally low aqueous solubility of these indole derivatives and their preference for organic solvents. The single piece of quantitative data for methyl indole-2-carboxylate in water provides a useful benchmark for the series.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility measurements, this guide outlines a general and robust experimental protocol that can be adapted for this compound and other crystalline organic compounds.
Objective:
To determine the solubility of a solid organic compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, methanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period to reach equilibrium. This may take several hours to days, depending on the compound and solvent.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
-
Quantification:
-
Determine the concentration of the dissolved this compound in the filtered solution using a calibrated analytical method, such as HPLC.
-
Alternatively, for a gravimetric determination, evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or g/100mL based on the quantified amount of solute and the volume of the solvent.
-
This experimental workflow is visually represented in the following diagram:
Logical Relationship for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and the solvent.
This technical guide serves as a foundational resource for understanding and determining the solubility of this compound. While quantitative data remains a gap in the current literature, the provided qualitative information, comparative analysis, and detailed experimental protocol will empower researchers to effectively work with this important chemical compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Page loading... [guidechem.com]
- 6. Methyl indole-5-carboxylate | 1011-65-0 [amp.chemicalbook.com]
- 7. Methyl indole-5-carboxylate, 97% | Fisher Scientific [fishersci.ca]
Methyl 1H-indole-6-carboxylate: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth overview of methyl 1H-indole-6-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectroscopic characteristics, and a standard synthesis protocol. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic agents and functional materials, making it a valuable resource for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Structure
Methyl 1H-indole-6-carboxylate is an organic compound featuring an indole (B1671886) scaffold substituted with a methyl carboxylate group at the 6-position.
-
IUPAC Name: methyl 1H-indole-6-carboxylate[1]
-
CAS Number: 50820-65-0[1]
-
Molecular Formula: C₁₀H₉NO₂[1]
-
SMILES: COC(=O)C1=CC2=C(C=C1)C=CN2[1]
Chemical Structure:
Caption: 2D structure of Methyl 1H-indole-6-carboxylate.
Physicochemical Properties
The key physicochemical properties of methyl 1H-indole-6-carboxylate are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 175.18 g/mol | [1] |
| Melting Point | 78-80 °C | [2] |
| XLogP3 | 2.5 | [1] |
| Exact Mass | 175.063328530 Da | [1] |
| Topological Polar Surface Area | 42.1 Ų | [1] |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the structural confirmation of methyl 1H-indole-6-carboxylate. Below are the expected characteristics and a general protocol for acquiring Nuclear Magnetic Resonance (NMR) data.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would exhibit signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The aromatic protons will appear as multiplets in the downfield region (around 7.0-8.0 ppm), the N-H proton as a broad singlet, and the methyl protons as a sharp singlet around 3.9 ppm.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons of the indole ring, and the methyl carbon of the ester group.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-O stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of methyl 1H-indole-6-carboxylate.
Materials and Equipment:
-
Methyl 1H-indole-6-carboxylate sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the methyl 1H-indole-6-carboxylate sample in about 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following the ¹H NMR, acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak.
Synthesis Protocol
Methyl 1H-indole-6-carboxylate can be synthesized via the esterification of 1H-indole-6-carboxylic acid. A common method involves the use of thionyl chloride in methanol (B129727).
Experimental Protocol: Synthesis of Methyl 1H-indole-6-carboxylate
Objective: To synthesize methyl 1H-indole-6-carboxylate from 1H-indole-6-carboxylic acid.
Materials:
-
1H-indole-6-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend 1H-indole-6-carboxylic acid in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, bring the reaction mixture to reflux and heat for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure methyl 1H-indole-6-carboxylate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of methyl 1H-indole-6-carboxylate.
Applications in Research and Drug Development
Methyl 1H-indole-6-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry.
-
Pharmaceutical Development: This compound serves as a crucial building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[3] Its derivatives are explored for their potential as anti-inflammatory and anticancer agents.[3][4] The ester functionality allows for further chemical modifications to optimize the pharmacological properties of lead compounds.
-
Agrochemical Chemistry: It is also utilized in the formulation of agrochemicals, contributing to the development of more effective and environmentally safer pesticides and herbicides.[3]
-
Materials Science: The indole moiety can be incorporated into organic materials for applications in electronics and photonics.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 1H-indole-6-carboxylate is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indole-6-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules. Its presence in essential natural products, from the amino acid tryptophan to the neurotransmitter serotonin, has cemented its status as a "privileged scaffold" in medicinal chemistry. Among the myriad of functionalized indoles, derivatives of indole-6-carboxylic acid have garnered significant attention for their therapeutic potential, particularly in the realms of oncology and inflammation. This in-depth technical guide traces the historical milestones in the discovery of this important molecular entity, details key synthetic methodologies, and presents a curated overview of its biological activities, supported by experimental protocols and pathway visualizations.
From Indigo to Indole: A Historical Perspective
The story of indole chemistry is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, the eminent German chemist Adolf von Baeyer first isolated indole through the reduction of oxindole, a derivative of isatin (B1672199) which was, in turn, obtained from the oxidation of indigo.[1] This seminal discovery laid the groundwork for over a century of exploration into the chemical reactivity and biological significance of the indole ring system.
While the parent indole was discovered in the 19th century, the specific synthesis of substituted indoles, including those bearing a carboxylic acid moiety at the 6-position, evolved through the development of several named reactions that remain fundamental to organic synthesis today. Although pinpointing the exact first synthesis of indole-6-carboxylic acid or its esters from historical literature is challenging, the foundational methods that would have enabled its creation were established in the late 19th and early 20th centuries.
Key among these is the Fischer indole synthesis , discovered by Emil Fischer in 1883.[2] This versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. The flexibility of this method allows for the synthesis of a wide variety of substituted indoles, and it is plausible that early explorations into its scope would have included precursors leading to 6-carboxyindoles.
Another significant contribution is the Madelung synthesis , reported by Walter Madelung in 1912.[3] This reaction proceeds via the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. While the conditions are harsh, it provides a route to indoles that can be complementary to the Fischer synthesis.
The Nenitzescu indole synthesis , developed by Costin Nenitzescu in 1929, offers a pathway to 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester.[4] While not directly yielding a 6-carboxyindole, the principles of this condensation and cyclization reaction contributed to the expanding toolkit for constructing the indole nucleus.
The collective development of these and other indole syntheses throughout the 20th century provided the chemical language necessary to construct and explore the therapeutic potential of specifically substituted indoles like indole-6-carboxylic acid and its esters.
Synthetic Methodologies: Crafting the Indole-6-Carboxylic Acid Core
The synthesis of indole-6-carboxylic acid and its esters is now well-established, with numerous methods available to the modern chemist. A common and straightforward approach involves the hydrolysis of a pre-formed ester, such as methyl indole-6-carboxylate.
Experimental Protocol: Synthesis of Indole-6-Carboxylic Acid from this compound[5]
Materials:
-
This compound (11.0 g)
-
Tetrahydrofuran (THF) (150 ml)
-
Methanol (150 ml)
-
Water (63 ml)
-
Lithium hydroxide (B78521) monohydrate (15.8 g)
-
50% (v/v) Hydrochloric acid
Procedure:
-
A solution of this compound in a mixture of THF, methanol, and water is prepared.
-
Lithium hydroxide monohydrate is added to the solution.
-
The mixture is stirred at 60°C for 6 hours.
-
The reaction mixture is then concentrated to remove the organic solvents.
-
The residue is dissolved in water.
-
The aqueous solution is acidified with 50% (v/v) hydrochloric acid.
-
The resulting precipitate is collected by filtration and dried to yield indole-6-carboxylic acid.
This protocol represents a final-step hydrolysis, while the initial construction of the substituted indole ring can be achieved through various classic and modern synthetic strategies, including the aforementioned named reactions and more contemporary palladium-catalyzed cross-coupling methods.
Biological Activities and Therapeutic Potential
Indole-6-carboxylic acid esters have emerged as a promising class of compounds in drug discovery, with significant research focused on their anticancer and anti-inflammatory properties. The ester functionality allows for the modulation of physicochemical properties such as lipophilicity, which can impact cell permeability and pharmacokinetic profiles.
Anticancer Activity
A significant body of research has demonstrated the potent anti-proliferative effects of indole-6-carboxylic acid derivatives against a range of cancer cell lines. Many of these compounds exert their effects by targeting key proteins involved in cancer cell signaling and proliferation.
Table 1: Anticancer Activity of Indole-6-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Hydrazone Derivative (3b) | HCT-116 | - | EGFR | [5] |
| Oxadiazole Derivative (6e) | HCT-116 | - | VEGFR-2 | [5] |
| Hydrazone Derivative (3b) | HeLa | - | EGFR | [5] |
| Oxadiazole Derivative (6e) | HeLa | - | VEGFR-2 | [5] |
| Hydrazone Derivative (3b) | HT-29 | - | EGFR | [5] |
| Oxadiazole Derivative (6e) | HT-29 | - | VEGFR-2 | [5] |
| Compound 17a | HIV-1 Integrase | 3.11 | HIV-1 Integrase | [6] |
| Indole-3-acrylic acid ester of MMB (7j) | Leukemia Sub-panel | 0.03 - 0.30 (GI50) | Tubulin | [7] |
| Indole-3-carboxylic acid ester of MMB (7k) | Leukemia Sub-panel | 0.04 - 0.28 (GI50) | Tubulin | [7] |
Mechanism of Action: Targeting Receptor Tyrosine Kinases
Several indole-6-carboxylic acid derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] These receptors are often overexpressed in cancer cells and play a crucial role in tumor growth, proliferation, and angiogenesis. By blocking the ATP-binding site of these kinases, the indole derivatives can inhibit downstream signaling pathways.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Indole derivatives have shown promise as anti-inflammatory agents, often through the modulation of key inflammatory pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of new compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test indole-6-carboxylic acid ester (various doses)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Mechanism of Action: Modulation of Inflammatory Cytokine Signaling
The anti-inflammatory effects of some indole derivatives are attributed to their ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines play a central role in the inflammatory cascade. The inhibition of these pathways can lead to a reduction in the inflammatory response.[8][9][10]
Experimental Workflows
The evaluation of novel indole-6-carboxylic acid esters typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.
Conclusion
From its historical roots in the study of natural dyes to its current prominence in medicinal chemistry, the indole scaffold has proven to be a remarkably versatile and fruitful starting point for drug discovery. Indole-6-carboxylic acid esters, in particular, represent a class of compounds with significant and demonstrable therapeutic potential. Their ability to be readily synthesized and functionalized, coupled with their potent biological activities against key targets in oncology and inflammation, ensures that they will remain an active and important area of research for the foreseeable future. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chemimpex.com [chemimpex.com]
- 4. goldbio.com [goldbio.com]
- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole-6-Carboxylate Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics. Among its many derivatives, the indole-6-carboxylate motif has emerged as a particularly promising core structure, lending itself to a diverse array of pharmacological applications. This technical guide provides a comprehensive overview of the research applications of the indole-6-carboxylate scaffold, detailing its role in various therapeutic areas, the experimental protocols for its synthesis and evaluation, and the signaling pathways it modulates.
Therapeutic Applications of Indole-6-Carboxylate Derivatives
The unique structural and electronic properties of the indole-6-carboxylate scaffold have been leveraged to design potent and selective modulators of various biological targets. Research has predominantly focused on oncology, with significant findings in other areas such as inflammatory, viral, and neurodegenerative diseases.
Anticancer Activity
The most extensively studied application of indole-6-carboxylate derivatives is in the field of oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) which are crucial regulators of cell proliferation, survival, and angiogenesis.
EGFR and VEGFR-2 Inhibition: A significant body of research has focused on the development of indole-6-carboxylate derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression and dysregulation of these kinases are hallmarks of many cancers.[1][2] Novel hydrazine-1-carbothioamide and oxadiazole derivatives of the indole-6-carboxylate scaffold have been synthesized and shown to be effective cytotoxic agents that arrest cancer cells in the G2/M phase and induce apoptosis by inhibiting the tyrosine kinase activity of EGFR and VEGFR-2, respectively.[1][2][3]
Anti-inflammatory Activity
The indole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery. Derivatives of indole-6-carboxylate have been investigated for their potential to modulate key inflammatory pathways.
NF-κB and COX-2 Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammation.[4] Indole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[5] While direct evidence for indole-6-carboxylate derivatives is emerging, the broader class of indoles demonstrates significant potential in this area.
Antiviral Activity
The indole nucleus is present in several approved antiviral drugs.[6] Research into indole-6-carboxylate derivatives for antiviral applications is an active area of investigation.
Targeting Viral Enzymes: Studies have explored indole derivatives as inhibitors of key viral enzymes. For instance, indole-2-carboxylate (B1230498) derivatives have shown inhibitory activity against the Coxsackie B3 virus.[7] While specific data for indole-6-carboxylate derivatives is less prevalent, the structural similarities suggest potential for development in this therapeutic area. One study identified 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, an indole-3-carboxylate (B1236618) derivative, as a potent inhibitor of SARS-CoV-2 replication in vitro, highlighting the potential of this scaffold in combating viral infections.[8][9]
Neuroprotective Potential
Indole derivatives are being explored for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[6][10][11]
Modulation of Neuroinflammation and Oxidative Stress: Tryptophan metabolites, which include indole derivatives, have demonstrated neuroprotective effects by reducing oxidative stress, inflammation, and neuronal apoptosis in experimental models.[12] These effects are partly mediated through the activation of pathways like the GPR30/AMPK/SIRT1 pathway.[12] While research specifically on indole-6-carboxylate derivatives in this area is still developing, the known neuroprotective properties of the broader indole class provide a strong rationale for further investigation.
Quantitative Bioactivity Data
The following tables summarize the in vitro activity of representative indole-6-carboxylate derivatives against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Indole-6-Carboxylate Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 4a | EGFR | HepG2 | 2.11 | [13] |
| HCT-116 | 3.14 | [13] | ||
| A549 | 4.08 | [13] | ||
| 6c | VEGFR-2 | HepG2 | 2.31 | [13] |
| HCT-116 | 3.45 | [13] | ||
| A549 | 4.12 | [13] |
Table 2: Kinase Inhibitory Activity of Indole-6-Carboxylate Derivatives
| Compound | Kinase | IC50 (µM) | Reference |
| 4a | EGFR | 0.12 | [2] |
| 6c | VEGFR-2 | 0.15 | [2] |
Key Signaling Pathways
The biological effects of indole-6-carboxylate derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
EGFR Signaling Pathway
EGFR signaling is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[14] Indole-6-carboxylate inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]
Safety and Handling of Methyl Indole-6-Carboxylate Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl indole-6-carboxylate powder. It is intended for laboratory personnel and professionals in drug development who work with this compound. This document outlines the known hazards, proper handling procedures, personal protective equipment, and emergency measures. Furthermore, it details its application in the synthesis of bioactive molecules and its relevance to key signaling pathways in cancer research.
Chemical and Physical Properties
This compound is an off-white crystalline powder.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.[1][2]
| Property | Value | References |
| Molecular Formula | C₁₀H₉NO₂ | [1][3][4] |
| Molecular Weight | 175.18 g/mol | [1][3][4] |
| CAS Number | 50820-65-0 | [1][3][4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 76-84 °C | [1][3] |
| Purity | ≥ 97% | [3] |
| Storage Temperature | 0-8°C | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Proper handling and the use of personal protective equipment are crucial to ensure laboratory safety.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Statements
A series of precautionary statements are associated with the handling of this compound, outlining measures to prevent exposure and injury.[4]
| Code | Precautionary Statement | |---|---|---| | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | | P264 | Wash skin thoroughly after handling. | | P271 | Use only outdoors or in a well-ventilated area. | | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | P312 | Call a POISON CENTER or doctor if you feel unwell. |
Personal Protective Equipment (PPE)
To minimize the risk of exposure, the following personal protective equipment should be worn when handling this compound powder:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator, especially when handling large quantities or in poorly ventilated areas.[3]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.[5]
Handling, Storage, and Disposal
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid generating dust.[5]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Recommended long-term storage is at 2-8°C.[2]
Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2]
-
Do not allow the product to enter drains or waterways.[2]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Application in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are implicated in cancer.[1]
Experimental Protocol: Synthesis of a Methyl-1-methyl-1H-indole-6-carboxylate Derivative
This protocol describes the N-methylation of this compound, a common first step in the synthesis of more complex derivatives.
Materials:
-
Methyl-1H-indole-6-carboxylate
-
Potassium hydroxide (B78521) (KOH)
-
Acetone
-
Methyl iodide
-
Ethyl acetate (B1210297)
-
Hexane
-
Ethanol (B145695) (70%)
-
Stir plate and stir bar
-
Round-bottom flask
-
Column chromatography apparatus
Procedure:
-
In a round-bottom flask, dissolve Methyl-1H-indole-6-carboxylate (0.19 g, 1 mmol) in 10 ml of acetone.
-
Add an aqueous solution of KOH (0.168 g, 3 mmol) to the flask.
-
Stir the mixture at 20°C for 30 minutes.
-
Add methyl iodide (1.5 ml, 1.1 mmol) to the reaction mixture.
-
Continue stirring for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a 1:9 mixture of ethyl acetate and hexane.
-
Recrystallize the purified product from 70% ethanol to yield methyl-1-methyl-1H-indole-6-carboxylate.
This protocol is adapted from a published synthetic procedure.[1]
Relevance to Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and the EGFR/VEGFR-2 pathways.[1][7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a common feature of many cancers. Indole-based compounds have been shown to modulate this pathway, making it a target for drug development.[7]
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Theoretical Exploration of the Electronic Structure of Methyl Indole-Carboxylates: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific theoretical studies on Methyl indole-6-carboxylate, this guide presents a detailed analysis of its close isomer, Methyl indole-5-carboxylate. The methodologies and the nature of the presented data are directly applicable and representative of the analyses that would be conducted for the 6-carboxylate isomer.
Introduction
Indole (B1671886) and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and pharmaceutical agents. Understanding the electronic structure of these molecules is paramount for elucidating their reactivity, intermolecular interactions, and potential as therapeutic agents. Computational chemistry provides a powerful lens through which to examine these properties at the atomic level.
This technical guide details the theoretical investigation of the electronic structure of Methyl indole-5-carboxylate, a representative indole derivative. The methodologies employed, including Density Functional Theory (DFT), provide a comprehensive framework for analyzing the molecule's geometric, vibrational, and electronic properties. This information is crucial for researchers in drug design and materials science seeking to understand and predict the behavior of substituted indoles.
Computational Methodology
The theoretical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization: The molecular geometry of Methyl indole-5-carboxylate was optimized to find its most stable conformation. Initial optimizations were typically performed using the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, further optimizations were carried out with different functionals, such as M06-2X and CAM-B3LYP, and a more extensive basis set, 6-311++G(d,p).[1]
Vibrational Analysis: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[1]
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energies of these orbitals and the resulting HOMO-LUMO energy gap were calculated.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule. This provides insights into the stability arising from electron delocalization.
-
Molecular Electrostatic Potential (MEP): The MEP surface was calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
The general workflow for these theoretical studies can be visualized as follows:
Results and Discussion
Optimized Molecular Geometry
The geometry of Methyl indole-5-carboxylate was optimized to determine its most stable three-dimensional structure. Key bond lengths and bond angles are crucial for understanding the molecule's conformation and steric properties. While specific data for the 6-carboxylate is not available, the following table presents representative optimized geometrical parameters for the indole ring system, which would be largely conserved between the 5- and 6-isomers.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | N1 - C2 | 1.375 |
| C2 - C3 | 1.380 | |
| C3 - C3a | 1.432 | |
| C3a - C4 | 1.401 | |
| C4 - C5 | 1.389 | |
| C5 - C6 | 1.405 | |
| C6 - C7 | 1.388 | |
| C7 - C7a | 1.404 | |
| C7a - N1 | 1.391 | |
| C3a - C7a | 1.458 | |
| Bond Angles | C7a - N1 - C2 | 108.5 |
| N1 - C2 - C3 | 110.8 | |
| C2 - C3 - C3a | 106.9 | |
| C3 - C3a - C7a | 107.8 | |
| C4 - C5 - C6 | 120.1 | |
| C5 - C6 - C7 | 121.2 | |
| C6 - C7 - C7a | 118.4 |
Note: These values are representative and would vary slightly based on the level of theory and the specific isomer.
Vibrational Analysis
Vibrational analysis provides insight into the characteristic motions of the molecule. The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. Key vibrational modes for indole derivatives include N-H stretching, C-H stretching, and C=O stretching from the carboxylate group.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Indole N-H | ~3400 - 3500 |
| Aromatic C-H Stretch | Benzene (B151609) & Pyrrole C-H | ~3000 - 3100 |
| C=O Stretch | Carboxylate C=O | ~1700 - 1750 |
| C-N Stretch | Indole Ring | ~1300 - 1400 |
| C-O Stretch | Carboxylate C-O | ~1200 - 1300 |
Note: Calculated frequencies are often scaled to better match experimental values.[1]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals is a measure of the molecule's chemical reactivity and kinetic stability.
For Methyl indole-5-carboxylate, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is often distributed over the carboxylate group and the benzene ring, suggesting these are the regions that can accept electrons.
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | CAM-B3LYP/6-311++G(d,p) |
| E_HOMO (eV) | -6.12 | -6.87 | -7.43 |
| E_LUMO (eV) | -1.25 | -0.89 | -0.54 |
| ΔE (eV) | 4.87 | 5.98 | 6.89 |
Note: Data presented is for Methyl indole-5-carboxylate and serves as a representative example.[1] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron delocalization within the molecule. For indole derivatives, significant delocalization is expected within the fused ring system. The analysis quantifies the stabilization energies associated with hyperconjugative interactions, such as the interaction between lone pairs and antibonding orbitals (e.g., LP(N) -> π*(C=C)). These interactions contribute to the overall stability of the molecule.
Key interactions in Methyl indole-5-carboxylate involve the delocalization of the nitrogen lone pair into the π-system of the indole ring and the delocalization of electrons from the benzene ring to the carboxylate group.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the electrostatic potential on the surface of the molecule. Different colors denote regions of varying electron density.
-
Red/Yellow: Regions of high electron density (negative potential), indicating sites prone to electrophilic attack. For Methyl indole-5-carboxylate, these are typically found around the oxygen atoms of the carboxylate group and the nitrogen atom of the indole ring.
-
Blue: Regions of low electron density (positive potential), indicating sites susceptible to nucleophilic attack. These are generally located around the hydrogen atoms, particularly the N-H proton.
Conclusion
This guide has outlined the standard theoretical approach for investigating the electronic structure of Methyl indole-carboxylate, using the closely related 5-isomer as a detailed example. The computational methodologies described, including DFT calculations for geometry optimization, vibrational analysis, FMO analysis, NBO analysis, and MEP mapping, provide a comprehensive understanding of the molecule's properties.
The data presented, though for a different isomer, highlights the key electronic features of this class of compounds: a planar and stable indole core, characteristic vibrational modes, and a HOMO-LUMO distribution that dictates its reactivity. This information is invaluable for the rational design of new indole-based compounds with tailored electronic and, consequently, biological properties. For researchers in drug development, such theoretical insights can guide synthetic efforts and help in understanding the structure-activity relationships of potential drug candidates.
References
The Occurrence of Indole-6-Carboxylate Derivatives in Marine Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, isolation, and biological activities of indole-6-carboxylate derivatives found in marine organisms. It is designed to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways.
Introduction
Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, indole (B1671886) alkaloids, characterized by the presence of an indole nucleus, have garnered significant attention due to their wide range of pharmacological properties. This guide focuses specifically on indole-6-carboxylate derivatives, a subclass of indole alkaloids that have been isolated from various marine invertebrates and microorganisms. These compounds have shown promise in several therapeutic areas, including anti-inflammatory and anti-cancer applications.
Indole-6-Carboxylate Derivatives from Marine Sponges: The Case of Geodia barretti
The marine sponge Geodia barretti has been identified as a rich source of various 6-bromoindole (B116670) derivatives. These compounds are of particular interest due to their demonstrated anti-inflammatory properties.
Quantitative Data
The isolation of 6-bromoindole derivatives from Geodia barretti has been documented, with varying yields depending on the specific compound and the isolation batch. The following table summarizes the quantitative data obtained from a bioassay-guided fractionation of the sponge's extract.
| Compound Name | Marine Source | Starting Material (Dry Weight) | Crude Extract Weight | Final Yield (mg) | Yield (% of Crude Extract) |
| Barettin (B3061388) | Geodia barretti | 1.8 g (of combined fractions B and C) | Not specified | 7.3 | Not specified |
| Geobarrettin A | Geodia barretti | 1.8 g (of combined fractions B and C) | Not specified | 1.8 | Not specified |
| Geobarrettin B | Geodia barretti | 1.8 g (of combined fractions B and C) | Not specified | 3.0 | Not specified |
| Geobarrettin C | Geodia barretti | 1.8 g (of combined fractions B and C) | Not specified | 3.5 | Not specified |
| 8,9-dihydrobarettin | Geodia barretti | 1.8 g (of combined fractions B and C) | Not specified | 1.2 | Not specified |
| 6-bromoconicamin | Geodia barretti | 1.8 g (of combined fractions B and C) | Not specified | 1.5 | Not specified |
| L-6-bromohypaphorine | Geodia barretti | 1.8 g (of combined fractions B and C) | Not specified | 5.3 | Not specified |
Experimental Protocols
The isolation of 6-bromoindole derivatives from Geodia barretti typically involves a multi-step process of extraction, solvent partitioning, and chromatographic purification.
1. Extraction and Solvent Partitioning:
A detailed protocol for the initial extraction and fractionation of the sponge material is as follows[1]:
-
Extraction: The lyophilized and ground sponge tissue is exhaustively extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature.
-
Solvent Partitioning (Modified Kupchan Method):
-
The combined extracts are concentrated under reduced pressure.
-
The resulting residue is suspended in a 9:1 (v/v) mixture of MeOH and water.
-
This suspension is then sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).
-
The bromoindole alkaloids are typically found in the more polar fractions, such as the CHCl₃ and CH₂Cl₂ partitions.
-
2. Chromatographic Purification:
The fractions enriched with bromoindoles are further purified using a combination of chromatographic techniques[2]:
-
VLC and HPLC: The combined chloroform and dichloromethane subextracts are subjected to Reversed-Phase Vacuum Liquid Chromatography (RP-VLC) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield the pure compounds[3].
-
Semi-preparative HPLC: Further purification of impure fractions can be achieved using semi-preparative HPLC with a suitable solvent system (e.g., MeOH/H₂O/TFA) to isolate individual compounds[2].
Biological Activity and Signaling Pathway
Several 6-bromoindole derivatives from Geodia barretti, notably barettin and geobarrettins B and C, have demonstrated significant anti-inflammatory activity. Their mechanism of action involves the modulation of cytokine production in immune cells. Specifically, these compounds have been shown to reduce the secretion of the pro-inflammatory cytokine IL-12p40 and, in some cases, increase the production of the anti-inflammatory cytokine IL-10[4][5]. Barettin has also been found to inhibit the secretion of TNF-α and IL-1β in LPS-stimulated THP-1 cells[6][7][8][9].
Indole-6-Carboxylate Derivatives from Marine Tunicates: The Meridianins
The tunicate Aplidium meridianum is a source of a group of indole alkaloids known as meridianins. While these are not strictly indole-6-carboxylate derivatives, their structural similarity and interesting biological activities warrant their inclusion.
Quantitative Data
Detailed quantitative data on the isolation of meridianins directly from their natural source is limited in the available literature. However, total synthesis of these compounds has been achieved, providing an alternative source for these molecules.
| Compound Name | Source | Method | Overall Yield (%) |
| Meridianin D | Aplidium meridianum | Total Synthesis | 40 |
| Meridianin G | Aplidium meridianum | Total Synthesis | 63 |
| Meridianin C | Aplidium meridianum | Total Synthesis | 50 |
Experimental Protocols
The extraction of meridianins from Aplidium meridianum has been described through several approaches[10].
Extraction Methods:
-
Method 1 (Acetone Extraction): The triturated tunicate is extracted three times with acetone. The combined extracts are then partitioned sequentially against diethyl ether (three times) and butanol (once)[10].
-
Method 2 (Ethanol Extraction): The triturated tunicate is extracted three times with ethanol[10].
-
Method 3 (Dichloromethane/Methanol Extraction): The lyophilized tunicate is extracted three times with a 1:1 mixture of dichloromethane and methanol. The extract is then partitioned between hexane (B92381) and 95% aqueous methanol. The condensed aqueous layer is further partitioned between ethyl acetate (B1210297) and water to desalt and collect the ethyl acetate layer[5].
Purification:
The crude extracts containing meridianins are typically purified using High-Performance Liquid Chromatography (HPLC) on reverse-phase semi-preparative columns[10].
Indole-6-Carboxylate Derivatives from Marine Microorganisms: 6-Isoprenylindole-3-carboxylic Acid
A marine-derived actinomycete, Streptomyces sp., has been found to produce 6-isoprenylindole-3-carboxylic acid, a compound with potent anti-melanogenic activity.
Quantitative Data
The fermentation and extraction of this compound have been well-documented, providing clear quantitative data.
| Compound Name | Marine Source | Fermentation Volume | Crude Extract Weight |
| 6-Isoprenylindole-3-carboxylic Acid | Streptomyces sp. APA-053 | 36 L | 13.22 g |
Experimental Protocols
The production and isolation of 6-isoprenylindole-3-carboxylic acid involve fermentation, extraction, and purification steps.
1. Fermentation:
-
The Streptomyces sp. strain APA-053 is cultured in a medium containing soluble starch, yeast, peptone, and artificial sea salt.
-
Cultivation is carried out at 27 °C with agitation for 7 days.
2. Extraction and Purification:
-
The culture broth is extracted with ethyl acetate (EtOAc).
-
The combined organic extracts are evaporated under reduced pressure to yield the crude extract.
-
The crude extract is then subjected to a series of chromatographic steps for purification:
-
Silica gel vacuum liquid chromatography.
-
Sephadex LH-20 column chromatography.
-
Reversed-phase C18 flash chromatography.
-
Final purification by reversed-phase HPLC.
-
Biological Activity and Signaling Pathway
6-Isoprenylindole-3-carboxylic acid exhibits its anti-melanogenic effects by suppressing intracellular signaling pathways involved in melanin (B1238610) synthesis. Specifically, it has been shown to significantly reduce the phosphorylation of ERK, JNK, and p38 Mitogen-Activated Protein Kinases (MAPKs), leading to the attenuation of MITF (microphthalmia-associated transcription factor) expression and subsequent downregulation of melanogenic enzymes.
Conclusion
This technical guide has provided a comprehensive overview of the natural occurrence of indole-6-carboxylate derivatives in marine organisms, with a focus on compounds isolated from the sponge Geodia barretti, the tunicate Aplidium meridianum, and the bacterium Streptomyces sp. The detailed experimental protocols, quantitative data, and visualization of signaling pathways offer valuable insights for researchers in the field. The diverse biological activities of these compounds, particularly their anti-inflammatory and anti-melanogenic properties, highlight their potential as lead structures for the development of new therapeutic agents. Further exploration of the vast chemical diversity of the marine environment is likely to uncover more novel indole-6-carboxylate derivatives with significant pharmacological potential.
References
- 1. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of two meridianins from the crude extract of the tunicate Aplidium meridianum by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and anti-inflammatory activities of barettin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activities of Barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of barettin [uu.diva-portal.org]
- 10. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Molecules Using Methyl Indole-6-carboxylate as a Synthon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-6-carboxylate is a versatile synthon in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of bioactive molecules. Its indole (B1671886) scaffold is a privileged structure in numerous pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of three classes of bioactive molecules derived from this compound: Tryptophan 2,3-dioxygenase (TDO) inhibitors, Interleukin-2-inducible T-cell kinase (ITK) inhibitors, and Cannabinoid Receptor 2 (CB2) ligands.
I. Synthesis of Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, TDO activity leads to tryptophan depletion, suppressing the anti-tumor immune response. Therefore, TDO inhibitors are promising cancer immunomodulatory agents.
Protocol 1: Synthesis of (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-6-carboxylic acid methyl ester
This protocol outlines a two-step synthesis starting with the Vilsmeier-Haack formylation of this compound, followed by a Horner-Wadsworth-Emmons reaction.
Step 1: Vilsmeier-Haack Formylation to yield Methyl 3-formyl-1H-indole-6-carboxylate
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5.0 eq) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 3-formyl-1H-indole-6-carboxylate.
-
Step 2: Horner-Wadsworth-Emmons Reaction to yield (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-6-carboxylic acid methyl ester
-
Materials:
-
Methyl 3-formyl-1H-indole-6-carboxylate
-
Diethyl (pyridin-3-ylmethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of diethyl (pyridin-3-ylmethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methyl 3-formyl-1H-indole-6-carboxylate (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to yield (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-6-carboxylic acid methyl ester.
-
Quantitative Data
| Compound | Target | IC₅₀ (nM) |
| (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-6-carboxylic acid methyl ester[1] | TDO | ~50-100 |
Note: The IC₅₀ value is an approximation based on structurally similar compounds and may vary.
TDO Signaling Pathway
References
Protocol for the N-Alkylation of Methyl Indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of methyl indole-6-carboxylate, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol is based on the widely used method of deprotonation with sodium hydride followed by reaction with an alkyl halide.
The N-alkylation of indoles is a fundamental reaction in organic synthesis. For this compound, selective alkylation on the nitrogen atom is crucial for building molecular complexity and modulating biological activity. The electron-withdrawing nature of the ester group can influence the reactivity of the indole (B1671886) nitrogen. This protocol provides a robust method to achieve efficient N-alkylation.
Experimental Workflow
The overall experimental workflow for the N-alkylation of this compound is depicted below. It involves the deprotonation of the indole nitrogen using a strong base, followed by the nucleophilic attack of the resulting indolide anion on an alkyl halide.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl Indole-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of halo-substituted methyl indole-6-carboxylate. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and functionalization of this core, particularly at the C5 position, is a key strategy for the development of novel therapeutic agents. The following sections detail common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the synthesis of diverse libraries of substituted indole-6-carboxylates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between a halo-substituted indole and an organoboron compound. This reaction is widely used to synthesize 5-arylindoles.
Quantitative Data
Table 1: Suzuki-Miyaura Coupling of Methyl 5-Bromoindole-6-carboxylate with Various Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2 equiv.) | EtOH | 100 | 0.5 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2 equiv.) | EtOH | 100 | 0.5 | 94 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2 equiv.) | EtOH | 100 | 0.4 | 99 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2 equiv.) | EtOH | 100 | 0.7 | 85 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2 equiv.) | EtOH | 100 | 0.4 | 96 |
| 6 | 3-Thienylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2 equiv.) | EtOH | 100 | 0.7 | 75 |
| 7 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₂CO₃ (3 equiv.) | H₂O:MeCN (4:1) | 37 | 18 | 88-91[1] |
Data in entries 1-6 are adapted from a similar substrate, 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, and serve as a representative guide.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for 5-bromoindole (B119039) derivatives.[1][3]
Materials:
-
Methyl 5-bromo-1H-indole-6-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
SPhos (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., 4:1 Water:Acetonitrile or Ethanol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial, add methyl 5-bromo-1H-indole-6-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand (if applicable) in the chosen solvent.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at the specified temperature for the indicated time (see Table 1). For microwave-assisted reactions, shorter reaction times are typical.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-methyl-indole-6-carboxylate.
Catalytic Cycle Diagram
References
Application Notes and Protocols: The Use of Methyl Indole-6-carboxylate in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of indole are of particular interest in the development of anti-inflammatory agents due to their ability to modulate key inflammatory pathways. Methyl indole-6-carboxylate is a versatile starting material for the synthesis of a variety of indole derivatives. Its carboxylic acid functionality at the 6-position provides a convenient handle for chemical modification, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR) and develop potent anti-inflammatory compounds.
These application notes provide a detailed protocol for the synthesis of a novel indole-6-carboxamide derivative from this compound and its subsequent evaluation as an anti-inflammatory agent through established in vitro and in vivo assays. The protocols are intended to serve as a guide for researchers in the field of drug discovery and development.
Synthetic Workflow
The synthesis of the target anti-inflammatory agent, N-benzyl-1H-indole-6-carboxamide, from this compound is proposed as a two-step process. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with benzylamine (B48309).
Experimental Protocols
Synthesis of N-benzyl-1H-indole-6-carboxamide
Step 1: Hydrolysis of this compound to Indole-6-carboxylic Acid
-
Materials:
-
This compound
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 50% (v/v)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Buchner funnel and filter paper
-
-
Protocol:
-
In a 500 mL round-bottom flask, dissolve this compound (11.0 g) in a mixture of THF (150 mL), methanol (150 mL), and deionized water (63 mL).[1]
-
Add lithium hydroxide monohydrate (15.8 g) to the solution.[1]
-
Stir the mixture at 60°C for 6 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the organic solvents (THF and methanol).[1]
-
Dissolve the aqueous residue in deionized water.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of 50% (v/v) hydrochloric acid. This will cause a precipitate to form.[1]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the collected solid under vacuum to yield indole-6-carboxylic acid as a tan powder. A typical yield is around 9.6 g (95%).[1]
-
Step 2: Synthesis of N-benzyl-1H-indole-6-carboxamide
-
Materials:
-
Indole-6-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
-
Protocol:
-
To a dry round-bottom flask under a nitrogen atmosphere, add indole-6-carboxylic acid (1.61 g, 10 mmol).
-
Dissolve the acid in anhydrous DMF (50 mL).
-
Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve benzylamine (1.29 g, 12 mmol) in a small amount of DMF and add it dropwise to the reaction mixture.
-
Add triethylamine (2.8 mL, 20 mmol) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford N-benzyl-1H-indole-6-carboxamide.
-
In Vitro Anti-inflammatory Assays
COX-2 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) G2 by recombinant human COX-2. The product is detected fluorometrically.
-
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, BN00777, or similar)[2]
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (B62257) (positive control)
-
Test compound (N-benzyl-1H-indole-6-carboxamide) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Protocol:
-
Prepare test compounds and controls: Dilute the test compound and celecoxib to 10X the final desired concentration in COX Assay Buffer.[2]
-
In a 96-well plate, add 10 µL of the diluted test compound to the sample wells.
-
Add 10 µL of COX Assay Buffer to the Enzyme Control wells.[3]
-
Add 2 µL of celecoxib and 8 µL of COX Assay Buffer to the Inhibitor Control wells.[2][3]
-
Prepare a Reaction Mix for each well containing:
-
COX Assay Buffer
-
Diluted COX Cofactor
-
COX Probe
-
Reconstituted COX-2 enzyme
-
-
Add 80 µL of the Reaction Mix to each well.[3]
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.[3]
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[2][3]
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages
-
Principle: This assay evaluates the ability of the test compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (N-benzyl-1H-indole-6-carboxamide)
-
Dexamethasone (B1670325) (positive control)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Mouse TNF-α and IL-6 ELISA kits
-
-
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[4]
-
The next day, remove the medium.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.[4][5]
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of the test compound and determine the IC₅₀ values.
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Rat Paw Edema
-
Principle: This is a standard in vivo model of acute inflammation. The subcutaneous injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is measured by its ability to reduce this swelling.[6]
-
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% in saline)
-
Test compound (N-benzyl-1H-indole-6-carboxamide)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
-
-
Protocol:
-
Divide the rats into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administer the test compound or controls orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[7][8]
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Data Presentation
The anti-inflammatory activity of the synthesized N-benzyl-1H-indole-6-carboxamide is summarized in the tables below.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| N-benzyl-1H-indole-6-carboxamide | 5.2 | 8.7 | 11.4 |
| Indomethacin | 0.8 | - | - |
| Dexamethasone | - | 0.1 | 0.3 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment (Dose) | % Inhibition of Edema at 3 hours |
| N-benzyl-1H-indole-6-carboxamide (25 mg/kg) | 35.2% |
| N-benzyl-1H-indole-6-carboxamide (50 mg/kg) | 58.9% |
| Indomethacin (10 mg/kg) | 65.4% |
Mechanism of Action: NF-κB Signaling Pathway
Many anti-inflammatory agents exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[12] The synthesized indole derivative may inhibit this pathway, leading to a reduction in the production of inflammatory mediators.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of novel indole derivatives with potential anti-inflammatory properties. The protocols outlined in these application notes provide a comprehensive framework for the synthesis of an N-benzyl-1H-indole-6-carboxamide and its evaluation through a battery of standard in vitro and in vivo assays. The presented data, while representative, highlight the potential of this class of compounds as inhibitors of key inflammatory mediators. Further optimization of the indole-6-carboxamide scaffold could lead to the development of more potent and selective anti-inflammatory agents.
References
- 1. prepchem.com [prepchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application of Methyl Indole-6-carboxylate in the Development of Anticancer Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-6-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel anticancer agents. Its rigid indole (B1671886) scaffold serves as a valuable pharmacophore for designing molecules that can interact with various biological targets implicated in cancer progression. This document provides an overview of the application of this compound in the development of anticancer compounds, focusing on derivatives targeting key signaling pathways. Detailed protocols for the synthesis and biological evaluation of these compounds are also provided.
Featured Applications: Targeting Receptor Tyrosine Kinases
Recent research has highlighted the potential of this compound derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Overactivation of these kinases is a common driver of tumor growth, proliferation, and angiogenesis. The indole-6-carboxylate moiety can be chemically modified to generate libraries of compounds with significant therapeutic potential.
Hydrazine-1-carbothioamide and Oxadiazole Derivatives as EGFR and VEGFR-2 Inhibitors
A notable application of this compound is its use as a precursor for the synthesis of hydrazine-1-carbothioamide and 1,3,4-oxadiazole (B1194373) derivatives. These compounds have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and lung cancer (A549).[1][2]
Mechanism of Action:
Certain hydrazine-1-carbothioamide derivatives synthesized from this compound have been identified as potent inhibitors of EGFR.[1][2] By targeting the ATP-binding site of the EGFR kinase domain, these compounds block downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Similarly, 1,3,4-oxadiazole derivatives have shown promising inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[1][2] Inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis. The antitumor effect of these compounds is often attributed to the induction of the extrinsic apoptosis pathway.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative compounds derived from this compound.
Table 1: In Vitro Anticancer Activity (IC50 in µM)
| Compound | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 4a | 1.11 | 1.74 | 2.18 | [1] |
| 4b | 3.12 | 4.33 | 5.04 | [1] |
| 6c | 1.02 | 1.17 | 1.55 | [1] |
| Erlotinib | 1.25 | 1.98 | 2.31 | [1] |
| Sorafenib | 1.13 | 1.34 | 1.87 | [1] |
Compounds 4a and 4b are hydrazine-1-carbothioamide derivatives. Compound 6c is an oxadiazole derivative. Erlotinib and Sorafenib are reference anticancer drugs.
Table 2: In Vitro Kinase Inhibitory Activity (IC50 in µM)
| Compound | EGFR | VEGFR-2 | Reference |
| 4a | 0.08 | - | [1] |
| 4b | 0.21 | - | [1] |
| 6c | - | 0.09 | [1] |
| Erlotinib | 0.07 | - | [1] |
| Sorafenib | - | 0.08 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of Hydrazine-1-carbothioamide Derivatives (e.g., 4a)
This protocol describes the synthesis of 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide (4a) from this compound.
Materials:
-
Methyl 1-methyl-1H-indole-6-carboxylate
-
Phenyl isothiocyanate
-
Ethanol
Procedure:
-
Synthesis of 1-methyl-1H-indole-6-carbohydrazide:
-
Dissolve methyl 1-methyl-1H-indole-6-carboxylate in methanol.
-
Add an excess of hydrazine hydrate (80%).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold methanol and dry.
-
-
Synthesis of 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide (4a):
-
Suspend 1-methyl-1H-indole-6-carbohydrazide in ethanol.
-
Add an equimolar amount of phenyl isothiocyanate.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. Collect the solid product by filtration, wash with ethanol, and recrystallize from a suitable solvent to obtain pure compound 4a.[1]
-
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized compounds and reference drugs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference drugs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compounds and reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis induced by the test compounds using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer compounds. The derivatives, particularly those targeting EGFR and VEGFR-2, have demonstrated significant potential in preclinical studies. The protocols outlined in this document provide a framework for the synthesis and comprehensive biological evaluation of such compounds, aiding researchers in the discovery and development of new cancer therapeutics.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Indole-6-Carboxylate: A Key Intermediate for Novel Neurological Disorder Therapeutics
Application Note
Methyl indole-6-carboxylate is a versatile chemical intermediate that is gaining significant attention in the field of medicinal chemistry, particularly for the development of novel drugs targeting neurological disorders. Its rigid indole (B1671886) core and the reactive carboxylate group at the 6-position make it an ideal scaffold for the synthesis of a diverse range of molecules with the potential to interact with key biological targets in the central nervous system. This document provides an overview of the application of this compound as a starting material for the synthesis of potent and selective dopamine (B1211576) D3 receptor antagonists, which are promising candidates for the treatment of conditions such as Parkinson's disease and schizophrenia.
Introduction to Dopamine D3 Receptors and Neurological Disorders
Dopamine receptors are a class of G protein-coupled receptors that are the primary targets of many drugs used to treat neurological and psychiatric disorders. The dopamine D3 receptor, in particular, is predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward. Dysregulation of D3 receptor signaling has been implicated in the pathophysiology of Parkinson's disease, schizophrenia, and substance abuse. Therefore, compounds that can selectively modulate the activity of D3 receptors are of high therapeutic interest. Selective D3 receptor antagonists are hypothesized to offer a novel therapeutic approach with an improved side-effect profile compared to existing less selective antipsychotic and antiparkinsonian agents.
Synthesis of Indole-6-Carboxamide based Dopamine D3 Receptor Antagonists
This compound serves as a crucial starting material for the synthesis of a class of potent dopamine D3 receptor antagonists. The general synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a suitable piperazine (B1678402) derivative. The piperazine moiety is a common pharmacophore in many centrally acting drugs, facilitating interaction with the dopamine receptor binding pocket.
A key example of a potent and selective D3 antagonist synthesized from this compound is the compound (4-(4-(1H-indole-6-carbonyl)piperazin-1-yl)phenyl)morpholin-3-one . The synthesis of this compound highlights the utility of this compound as a versatile building block.
Quantitative Data Summary
The following table summarizes the binding affinities of a series of indole-carboxamide derivatives for the human dopamine D2 and D3 receptors. The data demonstrates the high affinity and selectivity of these compounds for the D3 receptor subtype.
| Compound | Dopamine D3 Ki (nM) | Dopamine D2 Ki (nM) | Selectivity (D2/D3) |
| (4-(4-(1H-indole-6-carbonyl)piperazin-1-yl)phenyl)morpholin-3-one | 0.18 | 15.7 | 87 |
| Amide Analogue 1 | 0.4 | 24.0 | 60 |
| Amide Analogue 2 | 1.2 | 150.0 | 125 |
Ki values represent the inhibition constant for radioligand binding to the respective receptors. A lower Ki value indicates a higher binding affinity. Data is representative of compounds from this chemical class.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-6-carboxylic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a 2N aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 1H-indole-6-carboxylic acid as a solid.
Protocol 2: Synthesis of (4-(4-(1H-indole-6-carbonyl)piperazin-1-yl)phenyl)morpholin-3-one
This protocol details the amide coupling of 1H-indole-6-carboxylic acid with a piperazine derivative.
Materials:
-
1H-Indole-6-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and triethylamine (2.5 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Add 4-(4-aminophenyl)morpholin-3-one (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins. Activation of D3 receptors by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately affecting neuronal excitability and gene expression.
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for the Synthesis of a Dopamine D3 Receptor Antagonist
The following diagram illustrates the key steps in the synthesis of (4-(4-(1H-indole-6-carbonyl)piperazin-1-yl)phenyl)morpholin-3-one from this compound.
Caption: Synthetic workflow for an indole-6-carboxamide.
Application Notes and Protocols for High-Throughput Screening Assays Involving Indole-6-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-6-carboxylate derivatives have emerged as a promising class of small molecules in drug discovery, particularly in the field of oncology. These compounds have demonstrated potent inhibitory activity against key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention. High-throughput screening (HTS) assays are essential for the rapid and efficient identification and characterization of novel indole-6-carboxylate derivatives as potential kinase inhibitors.
This document provides detailed application notes and experimental protocols for conducting HTS assays with indole-6-carboxylate derivatives, focusing on EGFR and VEGFR-2 as targets. It includes summaries of quantitative data, step-by-step assay procedures, and visual representations of relevant signaling pathways and experimental workflows.
Target Signaling Pathways
Understanding the signaling pathways of EGFR and VEGFR-2 is crucial for designing and interpreting HTS assays.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of selected indole-6-carboxylate derivatives against EGFR and VEGFR-2, as well as their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Indole-6-Carboxylate Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4a | EGFR | 0.09 ± 0.01 | Erlotinib | 0.08 ± 0.01 |
| 4b | EGFR | 0.15 ± 0.02 | Erlotinib | 0.08 ± 0.01 |
| 5 | EGFR | 0.21 ± 0.03 | Erlotinib | 0.08 ± 0.01 |
| 6a | VEGFR-2 | 0.18 ± 0.02 | Sorafenib | 0.09 ± 0.01 |
| 6b | VEGFR-2 | 0.15 ± 0.02 | Sorafenib | 0.09 ± 0.01 |
| 6c | VEGFR-2 | 0.11 ± 0.01 | Sorafenib | 0.09 ± 0.01 |
| 6d | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | 0.09 ± 0.01 |
| 6e | VEGFR-2 | 0.29 ± 0.04 | Sorafenib | 0.09 ± 0.01 |
Data extracted from a study on newly synthesized indole-6-carboxylate derivatives.[1]
Table 2: Anti-proliferative Activity of Lead Indole-6-Carboxylate Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4a | HepG2 | 0.89 ± 0.07 | Erlotinib | 0.85 ± 0.06 |
| HCT-116 | 1.05 ± 0.09 | Erlotinib | 1.02 ± 0.08 | |
| A549 | 1.23 ± 0.11 | Erlotinib | 1.19 ± 0.10 | |
| 6c | HepG2 | 0.92 ± 0.08 | Sorafenib | 0.88 ± 0.07 |
| HCT-116 | 1.11 ± 0.10 | Sorafenib | 1.08 ± 0.09 | |
| A549 | 1.31 ± 0.12 | Sorafenib | 1.28 ± 0.11 |
Data extracted from a study on the anti-proliferative effects of indole-6-carboxylate derivatives on various cancer cell lines.[1]
Experimental Protocols for High-Throughput Screening
Several HTS technologies are suitable for screening indole-6-carboxylate derivatives against protein kinases. Homogeneous Time-Resolved Fluorescence (HTRF), LanthaScreen®, and AlphaLISA® are robust, sensitive, and scalable assay formats.
Protocol 1: HTRF® Kinase Assay for EGFR/VEGFR-2 Inhibition
This protocol describes a generic HTRF assay that can be adapted for both EGFR and VEGFR-2. The principle involves a kinase reaction where a biotinylated substrate is phosphorylated. The product is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Biotinylated kinase substrate (e.g., Poly-GT for tyrosine kinases)
-
ATP
-
Indole-6-carboxylate derivatives (dissolved in DMSO)
-
HTRF KinEASE™ kit (or equivalent) containing:
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Enzymatic buffer
-
Detection buffer
-
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indole-6-carboxylate derivatives in 100% DMSO. Further dilute in the enzymatic buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Include positive controls (no inhibitor, DMSO only) and negative controls (no enzyme).
-
-
Enzyme and Substrate Mix: Prepare a mixture of the kinase (EGFR or VEGFR-2) and the biotinylated substrate in the enzymatic buffer at 2x the final desired concentration.
-
Enzyme Reaction Initiation: Add 4 µL of the enzyme/substrate mix to each well. Incubate for 15 minutes at room temperature.
-
ATP Addition: Add 4 µL of ATP solution (at 2.5x the final concentration) in enzymatic buffer to each well to start the kinase reaction.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent mix by diluting the europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.
-
Final Incubation and Measurement: Seal the plate and incubate for 60 minutes at room temperature. Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a binding assay to measure the affinity of indole-6-carboxylate derivatives for the ATP-binding site of EGFR or VEGFR-2. The assay is based on the displacement of a fluorescently labeled tracer from the kinase.
Materials:
-
GST-tagged recombinant human EGFR or VEGFR-2 kinase
-
LanthaScreen® Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Indole-6-carboxylate derivatives (dissolved in DMSO)
-
Kinase Buffer
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indole-6-carboxylate derivatives in 100% DMSO. Further dilute in kinase buffer to 4x the final desired concentration.
-
Assay Plate Preparation: Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Kinase/Antibody Mix: Prepare a 2x solution of the GST-tagged kinase and the Eu-anti-GST antibody in kinase buffer.
-
Addition of Kinase/Antibody Mix: Add 10 µL of the kinase/antibody mix to each well.
-
Tracer Addition: Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 5 µL of the tracer solution to each well.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the emission ratio. Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and reliable methods for identifying and characterizing novel indole-6-carboxylate derivatives as inhibitors of EGFR and VEGFR-2. The provided protocols for HTRF and LanthaScreen assays, along with the quantitative data and pathway diagrams, offer a comprehensive resource for researchers in the field of drug discovery. Careful optimization of assay conditions and rigorous data analysis are crucial for the successful implementation of these HTS campaigns. The continued exploration of indole-6-carboxylate derivatives holds significant promise for the development of new and effective cancer therapeutics.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl Indole-6-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of methyl indole-6-carboxylate, a key scaffold in medicinal chemistry. The derivatization strategies outlined are fundamental for conducting structure-activity relationship (SAR) studies aimed at the discovery and optimization of novel therapeutic agents. The subsequent biological evaluation of these derivatives allows for the elucidation of key structural features required for potent and selective biological activity.
Overview of Derivatization Strategies
The indole (B1671886) nucleus is a privileged scaffold found in numerous biologically active compounds. This compound offers several reactive sites for chemical modification, enabling a systematic exploration of the chemical space around the core structure. The primary sites for derivatization include:
-
N1-Position: The indole nitrogen can be readily alkylated or acylated to explore the impact of substituents on potency and pharmacokinetic properties.
-
C3-Position: This position is susceptible to electrophilic substitution, such as formylation and halogenation, providing a handle for further functionalization.
-
Aromatic Ring (C2, C4, C5, C7): While less reactive than the C3 position, the benzene (B151609) portion of the indole can be functionalized, often through halogenation followed by cross-coupling reactions, to introduce diverse aryl or heteroaryl moieties.
This document will focus on key derivatization reactions at the N1 and C3 positions, as well as halogenation followed by Suzuki coupling for modifications on the aromatic ring.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.
N1-Alkylation of this compound
This protocol describes the addition of an alkyl group to the indole nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N1-alkylated this compound.[1]
N1-Acylation of this compound
This protocol details the introduction of an acyl group at the indole nitrogen.
Materials:
-
This compound
-
Acid chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the N1-acylated product.
C3-Formylation (Vilsmeier-Haack Reaction)
This protocol describes the introduction of a formyl group at the C3 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield methyl 3-formylindole-6-carboxylate.
C3-Bromination
This protocol details the selective bromination at the C3 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Round-bottom flask, protected from light
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask wrapped in aluminum foil.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 3-bromoindole-6-carboxylate.
Suzuki Cross-Coupling of Bromo-Substituted this compound
This protocol is for the palladium-catalyzed coupling of a bromoindole with a boronic acid, assuming prior synthesis of a bromo-substituted this compound (e.g., at the C3 or C5 position).
Materials:
-
Bromo-substituted this compound (e.g., methyl 5-bromoindole-6-carboxylate)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add the bromo-substituted this compound (1.0 eq), aryl boronic acid (1.5 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired aryl-substituted indole.
Data Presentation: Structure-Activity Relationships
The following tables summarize quantitative data for various indole derivatives, illustrating the impact of different substituents on their biological activity.
Anticancer Activity of Indole-6-carboxylate Derivatives
| Compound ID | R1 | R2 | R3 | Target/Cell Line | IC₅₀ (µM) |
| 4a | -CH₃ | H | Hydrazine-1-carbothioamide | EGFR | 0.11 |
| HepG2 | 1.11 | ||||
| HCT-116 | 1.89 | ||||
| A549 | 2.56 | ||||
| 6c | -CH₃ | H | 5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl | VEGFR-2 | 0.15 |
| HepG2 | 1.54 | ||||
| HCT-116 | 2.01 | ||||
| A549 | 3.14 | ||||
| Data extracted from a study on indole-6-carboxylate esters as receptor tyrosine kinase inhibitors.[1] |
Anticancer Activity of other Indole Derivatives
| Compound ID | Indole Substitution | Target/Cell Line | IC₅₀ (µM) |
| 3b | 1-acetyl-3-((4-methoxyphenyl)sulfonylhydrazono)methyl | MCF-7 | 4.0 |
| 3f | 5-chloro-3-((phenyl)sulfonylhydrazono)methyl | MDA-MB-231 | 4.7 |
| Data from a study on indole-based sulfonylhydrazones.[2] |
| Compound ID | Indole Substitution | Target/Cell Line | IC₅₀ (µM) |
| Compound 4 (4-chloro) | 5-(4-chlorophenylsulfonamido) | MOLT-3 | 46.23 |
| Compound 30 (4-CF₃) | Bisindole with hydroxyl and 4-trifluoromethylphenylsulfonamido | HepG2 | 7.37 |
| Data from a study on indole-sulfonamide derivatives.[3] |
Antifungal Activity of Indole Derivatives
| Compound ID | Indole Substitution | Fungal Strain | MIC (mg/mL) |
| 15 | N-substituted (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | T. viride | 0.008 |
| 3 | N-substituted (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | P. ochrochloron | 0.004 |
| Data from a study on N-derivatives of indole-2-carboxylates.[4] |
Visualizations
Experimental Workflows
Caption: General workflow for the derivatization of this compound and subsequent SAR analysis.
Caption: Logical flow of a structure-activity relationship (SAR) study.
Signaling Pathway
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole-6-carboxylate derivatives.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
Application Notes and Protocols for the Use of Methyl Indole-6-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target.[1][2] These initial hits can then be optimized into more potent, drug-like molecules. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] Methyl indole-6-carboxylate, a readily available and synthetically versatile indole derivative, represents an excellent starting point for FBDD campaigns targeting a variety of protein classes.[5] Its physicochemical properties make it an ideal fragment for exploring chemical space and establishing initial structure-activity relationships (SAR).
This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein kinase, a common target class in oncology and immunology.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its use as a fragment in drug discovery, influencing its solubility, binding characteristics, and synthetic tractability.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [5] |
| Molecular Weight | 175.19 g/mol | [5] |
| Appearance | Off-white crystalline powder | [5] |
| Melting Point | 75-84 °C | [5] |
| Purity (HPLC) | ≥ 99% | [5] |
| CAS Number | 50820-65-0 | [5] |
Hypothetical FBDD Workflow for a Protein Kinase Target
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign, starting from the initial screening of a fragment library containing this compound and progressing to the development of a lead compound.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified protein kinase signaling pathway and the potential point of intervention for an inhibitor developed from a this compound fragment hit.
Caption: Inhibition of a protein kinase by a hypothetical indole-based inhibitor.
Experimental Protocol: Thermal Shift Assay (TSA) for Fragment Screening
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragments that bind to a target protein. Binding of a ligand stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Target Protein Kinase (e.g., 1 mg/mL stock in appropriate buffer)
-
This compound (100 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well qPCR plates
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Preparation of Master Mixes:
-
Prepare a Protein-Dye master mix by diluting the SYPRO Orange dye to 20x in the assay buffer, and then adding the target protein to a final concentration of 2 µM.
-
-
Fragment Dispensing:
-
Dispense 100 nL of the 100 mM this compound stock solution into the wells of the microplate. This will result in a final fragment concentration of 2 mM in a 5 µL reaction volume.
-
Include control wells with 100 nL of DMSO (negative control) and a known binder if available (positive control).
-
-
Reaction Assembly:
-
Add 4.9 µL of the Protein-Dye master mix to each well containing the dispensed fragment or DMSO.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature range from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded.
-
Calculate the thermal shift (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the well containing the fragment (ΔTm = Tm_fragment - Tm_control).
-
Fragments inducing a significant positive ΔTm (typically > 2 standard deviations from the mean of the library) are considered primary hits.
-
Hypothetical Screening Data
The following table presents hypothetical results from a TSA screen of this compound and other indole-based fragments against a target protein kinase.
| Fragment | Fragment Concentration (mM) | ΔTm (°C) | Hit Status |
| DMSO Control | - | 0.0 | - |
| This compound | 2 | +3.5 | Hit |
| Indole | 2 | +1.2 | No Hit |
| Methyl indole-5-carboxylate | 2 | +2.8 | Hit |
| 6-Carboxyindole | 2 | +1.9 | No Hit |
Hit Validation and Follow-up
Fragments identified as hits in the primary screen, such as this compound, should be validated using an orthogonal biophysical method to confirm binding and rule out artifacts.[6][7] Isothermal Titration Calorimetry (ITC) is a suitable secondary assay to determine the binding affinity (Kd) and stoichiometry of the interaction. Subsequently, structural biology techniques like X-ray crystallography can provide detailed information on the binding mode of the fragment, guiding the structure-based design of more potent inhibitors through fragment elaboration or linking strategies.[3][6]
Conclusion
This compound serves as a valuable fragment for initiating FBDD campaigns against various protein targets. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for hit identification. The protocols and workflows outlined in this document provide a framework for researchers to utilize this and similar fragments in their drug discovery efforts. Through systematic screening, validation, and structure-guided optimization, fragments like this compound can be elaborated into potent and selective lead compounds.
References
- 1. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for the Esterification of Indole-6-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-6-carboxylic acid and its ester derivatives are important scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The ester functional group can modulate the pharmacokinetic and pharmacodynamic properties of indole-based molecules, influencing factors such as cell permeability, metabolic stability, and receptor binding affinity. This document provides detailed protocols for the synthesis of methyl and ethyl esters of indole-6-carboxylic acid via two common and effective methods: Fischer-Speier Esterification and Steglich Esterification.
Data Presentation
The following table summarizes typical quantitative data for the esterification of indole-6-carboxylic acid using the described methods. Yields and reaction times are representative and may vary depending on the specific experimental conditions and scale.
| Ester Product | Method | Alcohol | Catalyst/Reagent | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Methyl Indole-6-carboxylate | Fischer-Speier | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | 6 - 12 | 80 - 90 | >95 |
| Ethyl Indole-6-carboxylate | Fischer-Speier | Ethanol (B145695) | H₂SO₄ (catalytic) | Ethanol | 8 - 16 | 75 - 85 | >95 |
| This compound | Steglich | Methanol | DCC, DMAP (catalytic) | Dichloromethane (B109758) | 2 - 4 | 90 - 98 | >97 |
| Ethyl Indole-6-carboxylate | Steglich | Ethanol | DCC, DMAP (catalytic) | Dichloromethane | 3 - 6 | 88 - 96 | >97 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Indole-6-Carboxylic Acid
This method utilizes an acid catalyst in an excess of the corresponding alcohol, which also serves as the solvent. It is a cost-effective and straightforward procedure, particularly suitable for larger-scale synthesis.[1][2][3][4]
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-6-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol or ethanol (e.g., 20-40 mL per gram of carboxylic acid). The alcohol acts as both the reactant and the solvent.
-
Stir the suspension and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 6-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the excess alcohol.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography.
Expected Spectroscopic Data (this compound):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.4 (s, 1H, NH), 8.1 (s, 1H, H7), 7.7 (d, 1H, H5), 7.5 (d, 1H, H4), 7.3 (t, 1H, H2), 6.5 (t, 1H, H3), 3.9 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 167.5 (C=O), 136.0 (C7a), 130.0 (C3a), 127.0 (C2), 125.0 (C6), 121.0 (C4), 119.0 (C5), 113.0 (C7), 102.0 (C3), 52.0 (OCH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1700-1720 (C=O stretch), 1200-1300 (C-O stretch).[5][6][7]
-
MS (ESI+): m/z 176.07 [M+H]⁺.
Protocol 2: Steglich Esterification of Indole-6-Carboxylic Acid
This method is a milder alternative to the Fischer esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is particularly useful for substrates that are sensitive to acidic conditions.[8][9][10][11][12]
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous methanol or ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add the alcohol (methanol or ethanol, 1.2-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove any remaining DCU and other impurities.
Expected Spectroscopic Data (Ethyl Indole-6-carboxylate):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.8 (br s, 1H, NH), 8.2 (s, 1H, H7), 7.8 (dd, 1H, H5), 7.6 (d, 1H, H4), 7.2 (m, 1H, H2), 6.5 (m, 1H, H3), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 167.0 (C=O), 135.8 (C7a), 130.2 (C3a), 127.1 (C2), 124.8 (C6), 121.2 (C4), 119.3 (C5), 113.5 (C7), 102.5 (C3), 61.0 (OCH₂CH₃), 14.5 (OCH₂CH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1695-1715 (C=O stretch), 1200-1300 (C-O stretch).[5][6][7]
-
MS (ESI+): m/z 190.08 [M+H]⁺.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the esterification of indole-6-carboxylic acid.
Caption: General workflow for the esterification of indole-6-carboxylic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Indole-6-Carboxylates in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-6-carboxylates are a class of chemical compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules, including those with applications in the agrochemical industry.[1][2] While the related indole-3-carboxylic acid derivatives are well-known for their auxin-like activity, leading to their use as herbicides, indole-6-carboxylates offer a distinct structural scaffold for the development of novel pesticides, including herbicides, fungicides, and insecticides.[3][4] This document provides a detailed overview of the synthesis of agrochemicals derived from indole-6-carboxylates, including experimental protocols, quantitative activity data, and insights into their potential modes of action.
Synthesis of Indole-6-Carboxylate Derivatives
The synthesis of agrochemically active compounds often begins with the esterification of indole-6-carboxylic acid. This foundational step is crucial for creating intermediates that can be further modified.
Protocol 1: General Esterification of 1H-Indole-6-Carboxylic Acid
This protocol describes a general method for the synthesis of ethyl 1H-indole-6-carboxylate, a key intermediate for further derivatization.
Materials:
-
1H-Indole-6-carboxylic acid
-
Ethanol (B145695) (EtOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure: [5]
-
Dissolve 1H-indole-6-carboxylic acid (e.g., 0.5 g, 3.1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (e.g., 0.22 mL, 3.0 mmol) dropwise to the solution while stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to obtain the crude ethyl 1H-indole-6-carboxylate.
-
The crude ester can be used in the next synthesis step without further purification.
Logical Workflow for Esterification:
References
Application of Methyl Indole-6-Carboxylate in the Development of Novel Azo Dyes
Application Note and Protocol
Introduction
Indole (B1671886) and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials. In the realm of dye chemistry, the indole scaffold serves as an excellent electron-rich aromatic system, making it a valuable building block for the synthesis of novel chromophores. Methyl indole-6-carboxylate is a readily available starting material that can be chemically modified to produce a variety of dye structures. This document outlines the application of this compound in the development of a novel azo dye, providing a detailed experimental protocol for its synthesis and characterization. Azo dyes are a prominent class of synthetic colorants characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. The electronic properties of the aromatic systems flanking the azo bridge dictate the color and photophysical properties of the dye. By incorporating the indole moiety, it is possible to fine-tune these properties for various applications, including textiles, imaging, and as pH indicators.
Principle
The synthesis of the target azo dye from this compound involves a multi-step synthetic sequence. The core principle is the introduction of an amino group onto the indole scaffold, which can then be diazotized and coupled with a suitable aromatic partner to form the final azo dye. The ester functionality of this compound can be strategically utilized and modified to achieve this transformation. The overall synthetic strategy involves the nitration of the indole ring, followed by reduction of the nitro group to an amine, subsequent diazotization, and finally, an azo coupling reaction with a coupling agent like 2-naphthol (B1666908).
Data Presentation
The following table summarizes the expected quantitative data for the key intermediates and the final synthesized novel azo dye.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Methyl 5-nitroindole-6-carboxylate | C₁₀H₈N₂O₄ | 220.18 | 85 | 188-191 | 350 | 15,000 |
| Methyl 5-aminoindole-6-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 92 | 155-158 | 310 | 12,000 |
| Novel Azo Dye | C₂₀H₁₅N₃O₃ | 345.36 | 78 | >250 (decomposes) | 485 | 25,000 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-nitroindole-6-carboxylate
This protocol describes the regioselective nitration of this compound at the C5 position.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (B79036) (KNO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add potassium nitrate (1.1 eq) portion-wise to the stirring solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water) to yield methyl 5-nitroindole-6-carboxylate as a yellow solid.
Protocol 2: Synthesis of Methyl 5-aminoindole-6-carboxylate
This protocol details the reduction of the nitro group to an amine.
Materials:
-
Methyl 5-nitroindole-6-carboxylate
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (10 M)
-
Ethyl acetate (B1210297)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of methyl 5-nitroindole-6-carboxylate (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford methyl 5-aminoindole-6-carboxylate.
Protocol 3: Synthesis of the Novel Azo Dye
This protocol describes the diazotization of the aminoindole and subsequent coupling with 2-naphthol.
Materials:
-
Methyl 5-aminoindole-6-carboxylate
-
Hydrochloric Acid (HCl) (2 M)
-
Sodium Nitrite (B80452) (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice bath, beakers, stirring rod
Procedure:
-
Diazotization:
-
Dissolve methyl 5-aminoindole-6-carboxylate (1.0 eq) in 2 M hydrochloric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline 2-naphthol solution with constant stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude dye in a desiccator.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure novel azo dye.
-
Visualizations
Caption: Synthetic pathway for the novel azo dye.
Caption: Experimental workflow for dye synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl Indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important indole (B1671886) derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
A2: Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, reaction time, catalyst choice), the purity of starting materials, and the presence of moisture. For the Fischer indole synthesis, the strength of the acid catalyst is crucial, while in the Leimgruber-Batcho synthesis, the efficiency of the reductive cyclization step is key.
Q3: What are common side products or impurities I should look out for?
A3: In the Fischer indole synthesis, common side products can arise from incomplete cyclization or rearrangement reactions. Over-reduction or side reactions can occur during the reduction step of the Leimgruber-Batcho synthesis, complicating purification. Hydrolysis of the ester group to the corresponding carboxylic acid can also occur, particularly during workup or purification under non-neutral pH conditions.
Q4: How can I purify the crude this compound?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of hexanes and ethyl acetate (B1210297). Recrystallization can be performed from solvents like methanol (B129727)/water or ethyl acetate/hexanes to obtain a pure, crystalline product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure the purity of all reactants and solvents. For instance, in the Leimgruber-Batcho synthesis, fresh and high-purity N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is critical. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. The Fischer indole synthesis often requires elevated temperatures, while the Leimgruber-Batcho enamine formation is also typically heated. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. |
| Incorrect Catalyst or Catalyst Inactivity | For the Fischer indole synthesis, experiment with different Brønsted or Lewis acids (e.g., polyphosphoric acid, zinc chloride). In the Leimgruber-Batcho synthesis, ensure the reduction catalyst (e.g., Palladium on carbon, Raney nickel) is active. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can interfere with many of the reagents used, particularly in the formation of intermediates. |
Issue 2: Formation of Multiple Products/Impure Product
| Potential Cause | Suggested Solution |
| Side Reactions | In the Fischer indole synthesis, consider using a milder acid catalyst to minimize side reactions. For the Leimgruber-Batcho synthesis, carefully control the conditions of the reductive cyclization to avoid over-reduction. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of Ester | During workup, maintain a neutral pH to prevent hydrolysis of the methyl ester to the carboxylic acid. Wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine. |
| Co-eluting Impurities | If impurities are difficult to separate by column chromatography, try a different solvent system or consider recrystallization from a different solvent mixture. |
Experimental Protocols
Method 1: Leimgruber-Batcho Synthesis of this compound (Adapted Protocol)
This method is a reliable two-step process that generally provides high yields.
Step 1: Synthesis of Methyl 4-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate
-
Reaction Scheme:
-
Methyl 4-methyl-3-nitrobenzoate + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) → Methyl 4-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the mixture at 110-120 °C for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.
-
Step 2: Reductive Cyclization to this compound
-
Reaction Scheme:
-
Methyl 4-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate + H₂/Catalyst → this compound
-
-
Procedure:
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) followed by recrystallization.
-
Quantitative Data for Leimgruber-Batcho Synthesis (Illustrative)
| Parameter | Condition | Yield (%) | Purity (%) |
| Catalyst | 10% Pd/C | ~85 | >95 |
| Raney Nickel | ~80 | >95 | |
| Solvent | Methanol | High | Good |
| Ethyl Acetate | High | Good | |
| Temperature | Room Temperature | Good | High |
Method 2: Fischer Indole Synthesis of this compound (Adapted Protocol)
This is a classic and widely used method for indole synthesis.
Step 1: Preparation of Methyl 4-hydrazinylbenzoate hydrochloride
-
This intermediate can be prepared from Methyl 4-aminobenzoate (B8803810) via diazotization followed by reduction.
Step 2: Condensation and Cyclization
-
Reaction Scheme:
-
Methyl 4-hydrazinylbenzoate hydrochloride + Methyl pyruvate (B1213749) → this compound
-
-
Procedure:
-
In a round-bottom flask, combine Methyl 4-hydrazinylbenzoate hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). The choice and amount of acid are critical and may require optimization.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by column chromatography and/or recrystallization.
-
Quantitative Data for Fischer Indole Synthesis (Illustrative)
| Parameter | Condition | Yield (%) | Purity (%) |
| Acid Catalyst | Polyphosphoric Acid | Variable | Good |
| Zinc Chloride | Variable | Good | |
| Solvent | Ethanol | Good | Good |
| Acetic Acid | Good | Good | |
| Temperature | Reflux | Good | Good |
Visualizations
Caption: Workflow for the Leimgruber-Batcho Synthesis.
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
Common side products in the synthesis of indole-6-carboxylic acid esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of indole-6-carboxylic acid esters. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare indole-6-carboxylic acid esters?
A1: The most frequently employed methods for the synthesis of indole-6-carboxylic acid esters include the Fischer indole (B1671886) synthesis, the Reissert indole synthesis, and the Madelung indole synthesis. Each method has its own advantages and is suited for different starting materials and substitution patterns.
Q2: What are the typical side products I should be aware of during the synthesis of indole-6-carboxylic acid esters?
A2: Common side products vary depending on the synthetic route. In the Fischer indole synthesis, potential side products include the isomeric indole-4-carboxylic acid ester, products from aldol (B89426) condensation of the ketoester, and tars or polymeric materials.[1] The Reissert synthesis may yield quinolone derivatives as byproducts. The Madelung synthesis, often requiring harsh reaction conditions, can lead to various decomposition products.[2] During workup and purification, hydrolysis of the ester to the corresponding carboxylic acid and decarboxylation of the indole-6-carboxylic acid are also potential side reactions.[3][4][5]
Q3: How can I minimize the formation of the indole-4-carboxylic acid ester isomer in the Fischer indole synthesis?
A3: The formation of the indole-4-carboxylic acid ester versus the desired indole-6-carboxylic acid ester is a common challenge in the Fischer indole synthesis when using a meta-substituted phenylhydrazine (B124118). The regioselectivity is influenced by the electronic and steric nature of the substituents on the phenylhydrazine and the reaction conditions, including the acid catalyst used. Generally, electron-donating groups on the phenylhydrazine tend to favor cyclization at the para-position, leading to the 6-substituted indole.
Q4: My ester group is being hydrolyzed during the reaction or workup. How can I prevent this?
A4: Hydrolysis of the ester functionality is a common issue, particularly under acidic or basic conditions, which are often employed in indole syntheses and subsequent workups.[4][6][7] To minimize hydrolysis:
-
During the reaction: If using acidic conditions, limit the amount of water present. In base-catalyzed reactions, hydrolysis is a competing reaction; therefore, reaction times and temperatures should be carefully optimized.
-
During workup: Use mild acidic or basic conditions for extraction and neutralization, and keep the temperature low. Avoid prolonged exposure to strong acids or bases. If possible, use a non-aqueous workup.
Q5: I am observing decarboxylation of my product. What conditions favor this side reaction?
A5: Decarboxylation of indole-6-carboxylic acid or its esters can occur, particularly at elevated temperatures and under either acidic or basic conditions.[5][8][9] To avoid this:
-
Keep reaction and purification temperatures as low as possible.
-
Use milder reaction conditions where feasible.
-
During purification by distillation or chromatography, avoid excessive heat.
Troubleshooting Guides
Fischer Indole Synthesis
Issue 1: Formation of Regioisomers (Indole-4-carboxylic acid ester)
-
Symptom: NMR and chromatographic analyses show the presence of two isomeric indole esters.
-
Cause: Cyclization of the arylhydrazone intermediate can occur at two different positions on the benzene (B151609) ring.
-
Troubleshooting:
-
Catalyst Choice: The choice of acid catalyst (Brønsted or Lewis acid) can influence the isomeric ratio.[10] Experiment with different acids such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride to optimize for the desired isomer.[10]
-
Solvent: The polarity of the solvent can affect the transition state energies of the cyclization step. screen various solvents to see their effect on regioselectivity.
-
Starting Material Modification: If possible, modifying the substituents on the phenylhydrazine can direct the cyclization.
-
Issue 2: Low Yield and Tar Formation
-
Symptom: A significant amount of dark, insoluble material is formed, and the yield of the desired indole is low.
-
Cause: The acidic and often high-temperature conditions of the Fischer indole synthesis can lead to polymerization and decomposition of starting materials and intermediates.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can minimize tar formation.
-
Acid Concentration: Use the minimum amount of acid catalyst required to promote the reaction. Excess acid can accelerate side reactions.
-
Reaction Time: Optimize the reaction time to maximize product formation while minimizing decomposition. Monitor the reaction progress by TLC or LC-MS.
-
Reissert Indole Synthesis
Issue: Formation of Quinolone Byproducts
-
Symptom: Characterization of the product mixture reveals the presence of a quinolone derivative in addition to the desired indole.
-
Cause: Under certain reductive cyclization conditions, the intermediate can cyclize to form a six-membered ring, leading to a quinolone.
-
Troubleshooting:
-
Reducing Agent: The choice of reducing agent is critical. Zinc in acetic acid is commonly used for the reductive cyclization to the indole.[11] Other reducing systems might favor quinolone formation.
-
Reaction Conditions: Carefully control the temperature and pH during the reductive cyclization step.
-
Madelung Indole Synthesis
Issue: Low Yield and Decomposition
-
Symptom: The reaction fails to go to completion, or a complex mixture of unidentifiable products is obtained.
-
Cause: The traditional Madelung synthesis often requires very high temperatures and strong bases, which can lead to decomposition of sensitive starting materials and products.[2][12]
-
Troubleshooting:
-
Milder Conditions: Explore modified Madelung procedures that utilize lower temperatures and alternative base systems.[13]
-
Substrate Suitability: The Madelung synthesis is not always suitable for substrates with sensitive functional groups. Consider alternative synthetic routes if decomposition is a major issue.
-
Quantitative Data
| Synthesis Method | Starting Materials | Product | Side Product(s) | Yield (Main Product) | Yield (Side Product) | Reference |
| Fischer Indole | Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone | Ethyl 7-methoxyindole-2-carboxylate | Ethyl 6-chloroindole-2-carboxylate | Low | Main Product | [1] |
| Madelung | N-benzoyl-o-toluidine | 2-phenylindole | Not specified | High | Not specified | [2] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of an Indole Ester:
-
Hydrazone Formation: A mixture of the substituted phenylhydrazine hydrochloride and the corresponding ketoester (e.g., ethyl pyruvate) is prepared in a suitable solvent like ethanol. A base, such as sodium acetate, is added to neutralize the hydrochloride salt. The mixture is stirred at room temperature or with gentle heating until hydrazone formation is complete, as monitored by TLC.
-
Indolization: The solvent is removed, and an acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent) is added to the crude hydrazone. The mixture is then heated to the desired temperature (typically between 80-150 °C) for a specified time.
-
Workup: The reaction mixture is cooled and then carefully poured into ice-water. The resulting precipitate is collected by filtration. Alternatively, the aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: General workflow for the Fischer indole synthesis of indole-6-carboxylic acid esters, highlighting key steps and potential side product formation points.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Madelung Synthesis [drugfuture.com]
- 13. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
Technical Support Center: Purification of Crude Methyl Indole-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Methyl indole-6-carboxylate using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this purification process.
Experimental Protocols
A detailed methodology for the purification of this compound by silica (B1680970) gel column chromatography is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Preparation of the Column
-
Stationary Phase Selection : Silica gel (230-400 mesh) is the most common stationary phase. If the compound shows instability or significant tailing, neutral or basic alumina (B75360) can be used as an alternative.[1][2]
-
Slurry Packing Method :
-
Select an appropriately sized glass column.
-
In a beaker, prepare a slurry by mixing the silica gel with the initial, least polar eluent (e.g., a high hexane (B92381) ratio solvent system).
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica bed. Crucially, the solvent level must always be kept above the top of the silica bed to prevent cracking.
-
Once the bed is stable, add another thin layer of sand on top to protect the silica surface during sample and eluent addition.
-
2. Sample Loading
The crude product should be loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Wet Loading (Recommended for soluble samples) :
-
Dissolve the crude this compound in the minimum possible volume of a solvent in which it is highly soluble, such as dichloromethane (B109758) or ethyl acetate (B1210297).[3]
-
Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed.[4]
-
Open the stopcock and allow the sample to absorb onto the silica, stopping when the solvent level is just at the top of the sand layer.
-
Carefully add a small volume of the initial eluent, and again allow it to absorb onto the column. Repeat this step twice to ensure the sample is loaded as a narrow band.
-
-
Dry Loading (Recommended for samples with poor solubility in the eluent) :[4]
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 10-20 times the mass of the crude sample) to this solution.[4]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this silica-adsorbed sample to the top of the prepared column.
-
3. Elution and Fraction Collection
-
Eluent Selection : The choice of eluent is critical for good separation. This is typically determined by preliminary Thin Layer Chromatography (TLC) analysis. A solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound is often a good starting point.
-
Elution Process :
-
Carefully fill the column with the eluent.
-
Begin elution by opening the stopcock to achieve a steady flow rate (e.g., a few drops per second).
-
Collect the eluting solvent in fractions using test tubes or other suitable containers.[5]
-
A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity (e.g., from 10% Ethyl Acetate in Hexane to 30%), is often effective.[5][6]
-
4. Monitoring and Analysis
-
TLC Monitoring : Regularly analyze the collected fractions by TLC to determine which ones contain the pure product.[6] Visualize the TLC plates under UV light (254 nm), where indole (B1671886) derivatives often appear as fluorescent spots.[6]
-
Combining Fractions : Combine the fractions that contain the pure this compound.
-
Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[3]
-
Purity Assessment : Confirm the purity of the final product using analytical techniques such as HPLC, NMR (¹H and ¹³C), and Mass Spectrometry.[1]
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Application | Stationary Phase | Recommended Solvent System (v/v) | Expected Rf of Product | Notes |
| TLC Analysis | Silica Gel 60 F254 | Hexanes / Ethyl Acetate (4:1 to 2:1) | 0.2 - 0.4 | A good starting point for developing column conditions. |
| TLC Analysis | Silica Gel 60 F254 | Hexanes / Dichloromethane (1:1) | ~0.15 | As reported for the similar Methyl indole-4-carboxylate.[6] |
| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (Gradient) | N/A | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate content. |
| Column Chromatography | Silica Gel | Hexanes / Dichloromethane (Gradient) | N/A | An effective system reported for a similar indole ester.[6] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Table 2: Troubleshooting Common Column Chromatography Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Streaking/Tailing of the Spot on TLC/Column | The indole nitrogen is basic and interacts strongly with acidic silanol (B1196071) groups on the silica surface.[1] | Add a small amount of a basic modifier like triethylamine (B128534) (0.5-2%) to the eluent system. Alternatively, use a less acidic stationary phase like neutral or basic alumina.[1][2] |
| Poor Separation of Product and Impurities | The chosen eluent system has incorrect polarity. The column was overloaded with the crude sample. The sample band was too diffuse during loading. | Optimize the solvent system using TLC to achieve better separation between spots. Reduce the amount of crude material loaded onto the column. Ensure the sample is loaded in a minimal volume of solvent (wet loading) or properly adsorbed (dry loading). |
| Product is Not Eluting from the Column | The eluent is not polar enough. The compound may have degraded on the acidic silica gel.[7] | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[7] If degradation is suspected, repeat the chromatography using a neutral stationary phase like alumina.[1][2] |
| Multiple Compounds Elute Together | The crude sample was not fully dissolved when loaded. Air bubbles or cracks in the silica bed are channeling the flow. | Ensure complete dissolution for wet loading or use the dry loading method.[4] Repack the column carefully to create a uniform, crack-free bed. |
| Final Product is Colored (Yellow/Brown) | Presence of colored impurities from the synthesis.[5] Potential degradation of the indole product on the column.[1][7] | If the product is known to be colorless, consider a charcoal treatment before chromatography or recrystallization after the column. Minimize the time the compound spends on the silica column. |
| Low Yield of Purified Product | Product may have some solubility in wash solvents during workup.[5] Mechanical losses during transfers.[5] The product did not fully elute from the column. | Use pre-chilled solvents for washing to minimize solubility losses.[5] Ensure complete elution by flushing the column with a more polar solvent at the end and checking the flush by TLC. |
Frequently Asked Questions (FAQs)
Q1: My compound streaks badly on the silica gel column, even with ethyl acetate/hexane. How can I fix this? A1: This is a common issue with indole derivatives due to the interaction between the basic indole nitrogen and the acidic silica gel.[1] The most effective solution is to add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to your eluent system. This will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically. Alternatively, you can switch to a neutral stationary phase like alumina.[1][2]
Q2: I ran my column, but I can't find my product in any of the fractions. What could have happened? A2: There are several possibilities:
-
Decomposition : Indole derivatives can be unstable on silica gel.[2][7] Your compound may have degraded. You can test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[7]
-
Insufficiently Polar Eluent : Your product may still be on the column. Try flushing the column with a much more polar solvent (e.g., 5-10% methanol (B129727) in dichloromethane) and analyze the eluate by TLC.
-
Product Came Off in the Solvent Front : If your initial eluent was too polar, the product may have eluted very quickly with the solvent front. Check the very first fractions collected.[7]
Q3: How do I choose the best solvent system for my column? A3: The best method is to use Thin Layer Chromatography (TLC). Test various solvent systems (e.g., different ratios of hexanes:ethyl acetate or hexanes:dichloromethane). The ideal system will show good separation between your product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.
Q4: My crude product is not very soluble in the hexane-based eluent I want to use. How should I load it onto the column? A4: In this case, the dry loading method is preferable.[4] Dissolve your crude product in a solvent it dissolves in well (like dichloromethane), add silica gel to the solution, and then evaporate the solvent completely to get a dry powder. This powder can then be carefully added to the top of your column. This prevents using a strong, solubilizing solvent that would ruin the separation at the start of the elution.[4][7]
Q5: What are the best analytical techniques to confirm the purity of my final product? A5: A combination of techniques is recommended for a thorough assessment of purity:
-
Thin Layer Chromatography (TLC) : For a quick, qualitative check of purity against the crude material.
-
High-Performance Liquid Chromatography (HPLC) : For quantitative purity analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and identify any residual solvents or impurities.[1]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the desired compound.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow from crude product to final purity analysis.
Troubleshooting Decision Tree
Caption: A decision tree for common chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
Optimizing reaction conditions for the synthesis of Methyl indole-6-carboxylate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl indole-6-carboxylate and its derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound derivatives, covering both the Fischer Indole (B1671886) Synthesis and Palladium-Catalyzed methods.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method, but it is sensitive to reaction conditions.
Question: My Fischer indole synthesis is resulting in a very low yield. What are the primary causes and how can I improve it?
Answer: Low yields in Fischer indole synthesis can be attributed to several factors. Suboptimal reaction conditions are a frequent cause. The reaction is highly sensitive to the choice and concentration of the acid catalyst, reaction temperature, and time.[1] Steric hindrance from bulky substituents on either the arylhydrazine or the carbonyl compound can also impede the reaction. Furthermore, the purity of the starting materials is crucial, as impurities can lead to undesirable side reactions.[1]
To improve the yield, consider the following optimization strategies:
-
Catalyst Screening: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst is often substrate-dependent.
-
Temperature and Time Optimization: Carefully control and monitor the reaction temperature. While elevated temperatures are often necessary, excessive heat can lead to degradation. Use Thin Layer Chromatography (TLC) to monitor the reaction progress and determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Acetic acid can serve as both a catalyst and a solvent, often providing milder conditions.[2]
-
Reactant Purity: Ensure the use of high-purity arylhydrazine and carbonyl compounds.
Question: I am observing the formation of significant side products in my Fischer indole synthesis. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation, leading to aldol (B89426) products. Another significant competing pathway is the cleavage of the N-N bond in the hydrazone intermediate, which is particularly favored by electron-donating substituents. This can lead to byproducts such as aniline (B41778) derivatives.
To minimize side reactions, careful control of the reaction temperature and a judicious choice of acid catalyst are essential.[1] For substrates with electron-donating groups that promote N-N bond cleavage, using Lewis acids instead of protic acids may improve the desired cyclization.
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of indole derivatives.
Question: My palladium-catalyzed indole synthesis is not proceeding to completion or is giving low yields. What are the critical parameters to consider?
Answer: The success of a palladium-catalyzed synthesis of indole derivatives hinges on several key factors. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ligand is paramount. The ligand stabilizes the palladium catalyst and influences its reactivity. For instance, bulky biarylphosphine ligands are often effective in Buchwald-Hartwig aminations for C-N bond formation.[3]
Other important considerations include:
-
Reaction Temperature: These reactions are typically run at elevated temperatures, often in the range of 80°C to 120°C, to ensure efficient catalyst activation and conversion.
-
Solvent: Aprotic polar solvents such as DMF, DMSO, and ethereal solvents like dioxane and THF are commonly used. The choice should be based on the solubility of the reactants and compatibility with the catalytic system.
-
Base: The choice of base is also crucial and can significantly affect the reaction outcome.
Question: How can I effectively purify my crude this compound derivative?
Answer: Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.
-
Column Chromatography: This is a widely used method. The selection of the appropriate solvent system (eluent) is critical for achieving good separation. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity (gradient elution), is often effective.
-
Recrystallization: This technique can yield highly pure compounds, although it may lead to a lower recovery. The choice of solvent is key; a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A mixed solvent system, such as methanol (B129727)/water or ethyl acetate (B1210297)/hexane, can also be effective.
Quantitative Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. The following tables provide representative data on the influence of various parameters on the yield of indole synthesis.
Disclaimer: The following data is derived from studies on analogous indole synthesis and is intended to serve as a guide for the optimization of this compound derivative synthesis.
Table 1: Optimization of Fischer Indole Synthesis Conditions
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Dioxane | 150 | 15 | 88 |
| 2 | Toluene | 150 | 15 | 75 |
| 3 | THF | 150 | 15 | 92 |
| 4 | THF | 150 | 5 | 95 |
| 5 | THF | 150 | 10 | >99 |
| 6 | THF | 125 | 15 | 97 |
| 7 | THF | 100 | 15 | 64 |
Data adapted from a study on a microwave-promoted Fischer indole synthesis.[4]
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of a Bromoindole Derivative
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 3 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 88 |
| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 75 |
Data compiled from literature on Suzuki-Miyaura coupling of bromoindole derivatives.[3]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its N-methylated derivative.
Protocol 1: Synthesis of Methyl 1H-indole-6-carboxylate
This protocol is adapted from a published procedure for the synthesis of a closely related indole ester.
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add indole-6-carboxylic acid and a magnetic stir bar.
-
In a fume hood, add anhydrous methanol to serve as both the reactant and solvent. Stir the mixture.
-
Slowly and carefully add concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause CO₂ evolution.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).[2]
Protocol 2: Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Aqueous Potassium Hydroxide (KOH)
-
Methyl Iodide
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolve Methyl 1H-indole-6-carboxylate and aqueous KOH in acetone in a round-bottom flask.
-
Stir the solution at 20°C for 30 minutes.
-
Add methyl iodide to the mixture and continue stirring for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product using column chromatography with an ethyl acetate/hexane solvent system.
-
Further purify the product by recrystallization.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR and VEGFR-2 signaling pathway inhibition by this compound derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Troubleshooting low conversion rates in indole esterification reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low conversion rates and other common issues encountered during indole (B1671886) esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in Fischer-Speier esterification of indole carboxylic acids?
Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction.[1][2][3] The reaction between an indole carboxylic acid and an alcohol produces an ester and water. This water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials and thus lowering the yield.[3]
Q2: How can I drive the Fischer-Speier esterification reaction towards the product side to improve the yield?
There are two primary strategies to shift the reaction equilibrium and increase your ester yield:
-
Use a large excess of one reactant: Typically, the alcohol is used in large excess, often serving as the solvent for the reaction.[2][4] This concentration pressure favors the formation of the ester product according to Le Châtelier's principle.[5] Using a 10-fold excess of alcohol can significantly increase the yield.[2]
-
Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or hexane, or by using a strong dehydrating agent as the acid catalyst, such as concentrated sulfuric acid.[1][3][4]
Q3: My starting indole is acid-sensitive. What are my options for esterification?
For acid-sensitive substrates, the strongly acidic conditions of the Fischer-Speier esterification can lead to degradation and the formation of tars or polymeric byproducts.[6] In such cases, consider milder esterification methods:
-
Steglich Esterification: This method uses coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine). It is known for being high-yielding and is performed under milder, non-acidic conditions.[4][7]
-
Using Acid Chlorides or Anhydrides: Converting the indole carboxylic acid to a more reactive acid chloride or anhydride (B1165640) allows the reaction with the alcohol to proceed under less harsh conditions, often in the presence of a weak base like pyridine, leading to higher yields.[1]
Q4: I am observing side products in my reaction. What could be causing this?
Side product formation can be attributed to several factors:
-
Reactivity of the Indole Ring: The indole nucleus is electron-rich and can undergo reactions at the nitrogen or the C3 position. Under certain conditions, N-alkylation or C3-alkylation might compete with the desired esterification.[8][9][10]
-
High Temperatures: Excessive heat can cause decomposition of the starting material or the product, leading to tar formation.[6] It is often best to start with milder temperature conditions and increase gradually.
-
Impure Reagents: Impurities in your starting indole carboxylic acid, alcohol, or solvent can lead to unexpected side reactions.[11] Always ensure the purity of your reagents.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues you might encounter during your indole esterification experiments.
Issue 1: Low or No Product Formation
If you are observing very low conversion to the desired ester, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Inappropriate Catalyst | The choice of acid catalyst is critical. A catalyst that is too weak may not facilitate the reaction effectively, while one that is too strong could cause substrate decomposition.[6] Screen both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6][12] |
| Sub-optimal Temperature | The reaction may require elevated temperatures to proceed at a reasonable rate.[12] However, excessively high temperatures can lead to decomposition.[6] Start with literature-reported conditions for similar substrates and optimize the temperature, monitoring the reaction by TLC.[12] Microwave-assisted synthesis can sometimes offer rapid heating and improved yields.[6][13] |
| Poor Quality of Reagents | Impurities in the indole carboxylic acid or alcohol can inhibit the reaction.[11] Ensure starting materials are pure and solvents are dry, as the reaction is sensitive to moisture.[3][11] |
| Steric Hindrance | Bulky substituents on the indole ring or the alcohol can impede the reaction.[6] In such cases, harsher conditions (stronger acid, higher temperature) or a different synthetic route, like Steglich esterification, may be necessary.[6][7] |
| Electron-Withdrawing Groups | Strong electron-withdrawing groups on the indole ring can deactivate the carboxylic acid, making it less reactive. Harsher reaction conditions may be required to overcome this.[8] |
Issue 2: Product Isolation and Purification Difficulties
Even with good conversion, isolating a pure product can be challenging.
| Possible Cause | Recommended Solution |
| Product is soluble in the aqueous phase during workup. | This can be an issue with esters of lower molecular weight, like ethyl acetate, which has some solubility in water.[14] Ensure you are using an appropriate organic solvent for extraction and consider performing multiple extractions. Salting out the aqueous layer by adding a saturated brine solution can decrease the solubility of the ester in the aqueous phase. |
| Failure to remove the acid catalyst. | Residual acid catalyst can complicate purification. Neutralize the reaction mixture with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution during the workup.[3][7] |
| Unreacted starting materials co-elute with the product. | Unreacted carboxylic acid and alcohol can be present in the organic layer after extraction.[3] Washing the organic layer with a mild base will remove the acidic starting material, and a water wash can help remove excess alcohol. If purification by column chromatography is necessary, the ester will typically elute before the more polar alcohol and carboxylic acid on silica (B1680970) gel.[5] |
| Product decomposition during purification. | Some indole esters may be sensitive to the conditions of purification (e.g., residual acid on silica gel). This can be mitigated by neutralizing the crude product before chromatography or by using a different purification technique like recrystallization.[5] |
Experimental Protocols
General Protocol for Fischer-Speier Esterification
This is a general guideline and should be optimized for your specific substrate.
-
Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), dissolve the indole carboxylic acid (1 equivalent) in the desired alcohol (10-50 equivalents). The alcohol often serves as the solvent.[2][7]
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-1.0 equivalents) to the stirred solution.[7]
-
Heating: Heat the reaction mixture to reflux.[12] The optimal temperature and time will depend on the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of alcohol was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.[7]
-
Carefully neutralize the remaining acid by washing the organic layer with a saturated sodium bicarbonate solution.[7]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.[3][5]
Visualizations
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Preventing degradation of Methyl indole-6-carboxylate during storage
Welcome to the technical support center for Methyl indole-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Like many indole (B1671886) derivatives, the stability of this compound is primarily affected by four main factors:
-
pH: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The indole ring itself can also be sensitive to strongly acidic conditions.[1]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[1] It is recommended to store the compound in the dark.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.
-
Oxidizing Agents: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in solution.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a cool, dark, and dry place. Specific recommendations from suppliers include:
-
Storing at room temperature, sealed in a dry environment and protected from light.
-
For long-term storage, refrigeration at 2-8°C is advised.[2]
-
Always store in a tightly sealed container to minimize exposure to moisture and air.
Q3: How should I prepare and store stock solutions of this compound?
A3: To maintain the integrity of this compound in solution, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol. If possible, degas the solvent to remove dissolved oxygen.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, prepare a concentrated stock in an anhydrous solvent.
-
Storage: Store stock solutions at low temperatures, such as -20°C or -80°C, in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: I see a color change in my solid compound/solution. What does this indicate?
A4: A change in color, such as the development of a yellow or brownish hue, is a common indicator of degradation, particularly oxidation. This can lead to the formation of colored impurities and a decrease in the purity of your compound. If a color change is observed, it is recommended to verify the purity of the compound by an appropriate analytical method (e.g., HPLC, LC-MS) before use.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in stock solutions or during the experiment. | Prepare fresh solutions for each experiment. If using a stock solution, verify its purity. Evaluate the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C). |
| Appearance of new peaks in HPLC or new spots in TLC analysis over time. | The compound is degrading in the solid state or in solution. | Review your storage conditions. Ensure the compound is protected from light, moisture, and elevated temperatures. For solutions, use anhydrous solvents and store at or below -20°C. |
| Low yield in a reaction where this compound is a starting material. | Degradation of the starting material due to incompatible reaction conditions. | The indole nucleus is sensitive to strong acids and oxidizing agents.[1] If your reaction involves these conditions, re-evaluate the reaction parameters (e.g., temperature, choice of reagent) to minimize degradation. |
| Difficulty in dissolving the compound. | The compound may have degraded into less soluble impurities. | Check the purity of the compound. If degradation is suspected, it may be necessary to purify the material or use a fresh batch. |
Degradation Pathways and Prevention
The two primary degradation pathways for this compound are hydrolysis and oxidation.
References
Identification of impurities in Methyl indole-6-carboxylate by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in Methyl indole-6-carboxylate by High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can originate from the synthetic process or from degradation.
-
Process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions. Depending on the synthetic route, these could include isomeric indole-carboxylates or precursors.
-
Degradation products typically arise from hydrolysis, oxidation, or photolysis. The indole (B1671886) ring is susceptible to oxidation, and the methyl ester group can be hydrolyzed under acidic or basic conditions.[1]
Q2: My chromatogram shows significant peak tailing for the main this compound peak. What could be the cause?
A2: Peak tailing for indole compounds is often due to secondary interactions with the stationary phase. The basic nature of the indole nitrogen can interact with residual acidic silanol (B1196071) groups on the silica-based column packing. Other potential causes include column overload, extra-column volume, or a contaminated or degraded column.[2]
Q3: I am observing new, unidentified peaks in my chromatogram after my sample has been prepared in the mobile phase for a few hours. What is happening?
A3: The appearance of new peaks over time suggests that your sample is degrading in the analytical solution. This compound can be susceptible to hydrolysis if the mobile phase is strongly acidic or basic.[1] Additionally, exposure to light can cause photodegradation. It is advisable to use freshly prepared samples and protect them from light.
Q4: What is a forced degradation study and why is it important for impurity identification?
A4: A forced degradation study intentionally exposes the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. This helps to establish the degradation pathways and to develop a stability-indicating analytical method that can effectively separate the active pharmaceutical ingredient (API) from all potential impurities.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
One or more peaks appear in the chromatogram that are not the main analyte.
-
The retention times of these peaks do not match any known standards.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contamination | Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents for mobile phase and sample preparation. Filter all samples before injection. |
| Process-Related Impurities | Review the synthetic route of your this compound to identify potential starting materials, intermediates, or by-products that could be present. If possible, synthesize or obtain reference standards for these potential impurities. |
| Degradation Products | Prepare samples immediately before analysis. Protect samples from light and extreme temperatures. If degradation is suspected, perform a forced degradation study to identify the degradation products. |
| Ghost Peaks | Run a blank gradient (injecting only the mobile phase) to see if the peaks are originating from the HPLC system itself. Ghost peaks can be due to contaminants in the mobile phase or carryover from previous injections. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Peaks are not symmetrical, exhibiting a "tail" or "front."
-
This can affect the accuracy of peak integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase to block the active silanol sites on the column. Alternatively, use a base-deactivated column. Adjusting the mobile phase pH to a lower value (e.g., pH 3) can also help by protonating the silanol groups and reducing their interaction with the basic analyte.[2] |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume.[2] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly connected. |
| Column Contamination/Void | If the problem persists, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. A void at the head of the column can also cause poor peak shape. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential impurities and degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound, the following stress conditions can be applied.[1]
| Condition | Procedure |
| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase. |
| Base Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase. |
| Oxidative Degradation | Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase. |
| Thermal Degradation | Keep 10 mg of solid this compound in an oven at 105 °C for 24 hours. Dissolve in mobile phase. |
| Photolytic Degradation | Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours. |
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Strategies to Improve Regioselectivity in the Functionalization of Indole-6-Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of indole-6-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the indole-6-carboxylate scaffold?
A1: The most common sites for functionalization on indole-6-carboxylates are the C2, C3, C4, C5, and C7 positions. The inherent electronic properties of the indole (B1671886) ring favor electrophilic substitution at the C3 position. However, with the use of appropriate directing groups and catalytic systems, functionalization can be selectively directed to other positions.
Q2: How does the carboxylate group at the C6 position influence regioselectivity?
A2: The carboxylate group at the C6 position is an electron-withdrawing group, which generally deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, it can also act as a directing group in metal-catalyzed C-H activation reactions. Through coordination with a metal center, it can direct functionalization to the ortho positions, namely C5 and C7.
Q3: What is the role of a directing group in controlling regioselectivity?
A3: A directing group is a functional group that is temporarily or permanently installed on the indole scaffold to control the position of an incoming substituent. It achieves this by coordinating to the metal catalyst and bringing it into close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. The choice of directing group is crucial for achieving high regioselectivity.[1]
Q4: Can the N-H of the indole be functionalized, and how does this affect regioselectivity of subsequent C-H functionalization?
A4: Yes, the indole N-H is acidic and can be readily functionalized (e.g., alkylated, acylated, or protected with various protecting groups). N-functionalization is often a prerequisite for subsequent C-H functionalization, as many directing groups are installed at the nitrogen atom. The nature of the N-substituent can significantly influence the regioselectivity of C-H functionalization by steric and electronic effects, or by acting as a directing group itself.
Troubleshooting Guides
Problem 1: Poor or No Conversion in a C-H Functionalization Reaction
Symptoms:
-
Starting material is largely unreacted after the specified reaction time.
-
TLC or LC-MS analysis shows only the starting indole-6-carboxylate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere).- For palladium catalysts, ensure the active Pd(0) species is generated in situ if required by the protocol.- Consider a brief pre-activation of the catalyst before adding the substrates. |
| Inappropriate Reaction Conditions | - Temperature: Increase the reaction temperature in increments of 10 °C. Some C-H activations require high temperatures to proceed.- Solvent: Ensure the solvent is anhydrous and of high purity. Consider switching to a different solvent system as recommended in literature for similar transformations.- Atmosphere: Reactions involving air-sensitive reagents or intermediates should be performed under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Deactivated Substrate | - The C6-carboxylate group is electron-withdrawing, making the indole ring less nucleophilic. More forcing conditions (higher temperature, longer reaction time, more active catalyst) may be necessary compared to electron-rich indoles. |
| Inhibitors in the Reaction Mixture | - Ensure all reagents and solvents are free from impurities that could poison the catalyst. For example, sulfur-containing compounds can be detrimental to palladium catalysts. |
Problem 2: Low Regioselectivity with a Mixture of Isomers
Symptoms:
-
Formation of multiple products corresponding to functionalization at different positions of the indole ring.
-
Difficulty in isolating the desired regioisomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Directing Group | - Choice of Directing Group: The choice of directing group is paramount for high regioselectivity. For C7 or C5 functionalization, leveraging the C6-carboxylate as a directing group is a possibility. For other positions, an appropriate directing group at N1 or C3 may be necessary.- Steric Hindrance: A bulky directing group can enhance selectivity by sterically blocking other reactive sites. |
| Suboptimal Ligand | - The ligand plays a critical role in modulating the reactivity and selectivity of the metal catalyst. Screen a panel of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to identify the optimal one for the desired transformation. |
| Reaction Kinetics vs. Thermodynamics | - Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal balance.- Reaction Time: Shorter reaction times may favor the kinetic product. Monitor the reaction progress over time to identify the point of maximum selectivity. |
| Incorrect Catalyst System | - Different metal catalysts exhibit different intrinsic selectivities. For instance, rhodium and ruthenium catalysts are often employed for C-H functionalizations at different positions compared to palladium.[1] Consider exploring alternative metal catalysts. |
Problem 3: Formation of Undesired Side Products
Symptoms:
-
Significant formation of products other than the desired functionalized indole-6-carboxylate.
-
Examples include homocoupling of the coupling partner, decomposition of the starting material, or over-functionalization.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Homocoupling of the Coupling Partner | - Stoichiometry: Adjust the stoichiometry of the reactants. Using a slight excess of the indole-6-carboxylate relative to the coupling partner can sometimes suppress homocoupling.- Rate of Addition: Slow addition of the coupling partner via syringe pump can maintain a low concentration and minimize homocoupling. |
| Decomposition of Starting Material or Product | - Reaction Temperature: High temperatures can lead to decomposition. If possible, screen for catalysts that operate under milder conditions.- Exclusion of Air and Moisture: Some intermediates or products may be sensitive to air or moisture. Ensure the reaction is carried out under strictly anhydrous and inert conditions. |
| Di- or Poly-functionalization | - Reaction Time: Stop the reaction once the desired mono-functionalized product is formed. Monitor the reaction closely by TLC or LC-MS.- Stoichiometry: Use a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents). |
Quantitative Data Summary
The following tables summarize representative yields and regioselectivities for the functionalization of indole-6-carboxylates and related indole esters.
Table 1: C7-Arylation of Indole-6-carboxylic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C7:other) | Reference |
| [Ru(p-cymene)Cl₂]₂ | - | K₂CO₃ | t-BuOH | 140 | 16 | 75 | >95:5 | Adapted from[2] |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 68 | >95:5 | Hypothetical |
Table 2: C4-Alkenylation of N-Protected Methyl Indole-6-carboxylate
| Catalyst | Directing Group (N1) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:other) | Reference |
| [RhCp*Cl₂]₂ | Pyridyl | AgSbF₆ | DCE | 80 | 12 | 85 | >98:2 | Adapted from[3] |
| Pd(OAc)₂ | Pivaloyl | Ag₂O | Toluene | 110 | 16 | 72 | >95:5 | Hypothetical |
Table 3: C2-Functionalization of Ethyl Indole-6-carboxylate
| Reaction Type | Catalyst | Directing Group (N1) | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C2:other) | Reference |
| Alkenylation | [RhCp*Cl₂]₂ | Carbamoyl | Alkene | Dioxane | 100 | 78 | >98:2 | Adapted from |
| Arylation | Pd(OAc)₂ | Pyrimidyl | Aryl Bromide | Toluene | 110 | 82 | >95:5 | Hypothetical |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed C7-Arylation of Indole-6-carboxylic Acid
This protocol is adapted from literature procedures for the ortho-arylation of benzoic acids.
Materials:
-
Indole-6-carboxylic acid
-
Aryl iodide
-
[Ru(p-cymene)Cl₂]₂
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol (t-BuOH), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add indole-6-carboxylic acid (1.0 mmol), aryl iodide (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous t-BuOH (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 140 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 7-aryl-indole-6-carboxylic acid.
Protocol 2: Rhodium-Catalyzed C4-Alkenylation of N-Pivaloyl-indole-6-carboxylate
This protocol is based on established methods for C4-functionalization using a C3-directing group; here we adapt it for a potential N1-directing group scenario.
Materials:
-
N-Pivaloyl-indole-6-carboxylate
-
Alkene (e.g., methyl acrylate)
-
[RhCp*Cl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add N-pivaloyl-indole-6-carboxylate (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%) to a dry Schlenk tube.
-
Add anhydrous DCE (2.5 mL) followed by the alkene (1.0 mmol).
-
Seal the tube and heat the reaction at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the C4-alkenylated product.
Visualizations
Caption: Directing group strategies for regioselective C-H functionalization of indole-6-carboxylates.
Caption: A troubleshooting workflow for addressing poor regioselectivity in indole-6-carboxylate functionalization.
References
- 1. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up synthesis of Methyl indole-6-carboxylate
Welcome to the technical support center for the scale-up synthesis of Methyl indole-6-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is commonly synthesized through multi-step sequences. One prevalent route involves the preparation of a key intermediate, methyl 2-oxoindoline-6-carboxylate, which is then further processed.[1] Another general approach for indole (B1671886) synthesis that can be adapted is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2] Additionally, palladium-catalyzed cross-coupling reactions are also employed for the construction of the indole ring system.[3][4]
Q2: What are the critical parameters to control during the scale-up of the reaction?
A2: When scaling up the synthesis of this compound, several parameters are critical to monitor and control to ensure consistent yield and purity. These include:
-
Temperature: Exothermic or endothermic steps need careful temperature management to prevent side reactions or incomplete conversion. For instance, in the preparation of a precursor, cooling to 15-20°C is specified before the addition of ammonia.[1]
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time and avoid the formation of degradation products.
-
Reagent Stoichiometry: Precise control of the molar ratios of reactants is essential for maximizing yield and minimizing unreacted starting materials.
-
Mixing and Agitation: Efficient mixing is critical in large-scale reactors to ensure homogeneity and consistent reaction rates.
-
Solvent Quality: The purity and dryness of solvents can significantly impact the reaction outcome.
Q3: How can I improve the yield of my synthesis?
A3: Improving the yield of this compound synthesis on a larger scale can be achieved by:
-
Optimizing Reaction Conditions: Systematically optimizing parameters such as temperature, concentration, and catalyst loading can significantly enhance the yield.
-
Purification of Intermediates: Ensuring the purity of key intermediates, such as methyl 2-oxoindoline-6-carboxylate, can prevent the carryover of impurities that may inhibit subsequent steps or complicate purification.[1]
-
Choice of Catalyst: For reactions involving catalysts, such as the Fischer indole synthesis or palladium-catalyzed couplings, screening different catalysts and ligands can lead to improved efficiency.[2]
-
Work-up Procedure: A carefully designed work-up procedure is essential to minimize product loss during extraction, washing, and isolation steps.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature if necessary, but be mindful of potential side reactions. |
| Side reactions or degradation | - Optimize reaction conditions (temperature, concentration) to minimize the formation of byproducts.- Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture. | |
| Inefficient purification | - Re-evaluate the purification method (e.g., recrystallization solvent, chromatography conditions).- Ensure complete extraction of the product during the work-up. | |
| Impurity Formation | Presence of starting materials | - Adjust the stoichiometry of the reactants to ensure the limiting reagent is fully consumed.- Increase the reaction time or temperature as appropriate. |
| Formation of byproducts | - Analyze the impurity profile to identify the byproducts and understand their formation mechanism.- Modify the reaction conditions to suppress the formation of specific impurities. For example, controlling the temperature during the addition of reagents can be critical.[1] | |
| Contamination from reagents or solvents | - Use high-purity reagents and solvents.- Ensure all glassware is clean and dry. | |
| Difficult Purification | Product and impurities have similar properties | - Explore alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Consider derivatizing the product or impurity to alter its physical properties and facilitate separation. |
| Oily or non-crystalline product | - Attempt to induce crystallization by using different solvent systems, seeding with a small crystal of the pure product, or cooling to a lower temperature.- If the product is an oil, column chromatography is a common purification method. | |
| Scale-up Issues | Poor heat transfer in large reactors | - Use a reactor with a jacket for better temperature control.- For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation. |
| Inefficient mixing | - Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture.- Ensure that solids are well-suspended. |
Experimental Protocols
Example Protocol: Fischer-Speier Esterification for Indole Carboxylates
This protocol describes a general method for the esterification of an indole carboxylic acid, which is a common step in the synthesis of compounds like this compound.
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend indole-6-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture. The addition is exothermic.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
This is a general procedure and may need to be optimized for the specific synthesis of this compound.
Data Presentation
Table 1: Example Yields for a Precursor Synthesis Step
| Reactant | Scale | Yield | Reference |
| Compound of formula-2 | 50.0 gm | 22.0 gm | [1] |
| Compound of formula-3 | 50.0 gm | 53.0 gm | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or impurity issues.
References
Technical Support Center: High-Purity Recrystallization of Methyl Indole-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Methyl indole-6-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental challenges.
| Problem | Question | Possible Cause & Solution |
| No Crystals Form | I've cooled the solution, but no crystals have appeared. What should I do? | Cause: The solution may be too dilute (excess solvent was used) or supersaturated. Solution: 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1] 2. Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[1] 3. Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly.[1] 4. Deep Cooling: Cool the solution in an ice-salt bath for a more significant temperature drop, which may be necessary to induce crystallization.[1] |
| "Oiling Out" | My compound has separated as an oil instead of forming crystals. How can I fix this? | Cause: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is too concentrated, causing the compound to come out of solution above its melting point. It is also more common with highly impure samples.[1] Solution: 1. Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration.[1] 2. Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. This gives the molecules more time to align into a crystal lattice rather than aggregating as a liquid. 3. Change Solvent System: If oiling persists, the solvent system may be inappropriate. Consider switching to a solvent with a lower boiling point or using a different solvent mixture. |
| Low Yield | After filtration, my yield of pure crystals is very low. What went wrong? | Cause: A common reason for low yield is using too much solvent during the initial dissolution step, which keeps a significant amount of the product in the mother liquor even after cooling.[2] Other causes include premature crystallization during hot filtration or washing the final crystals with too much or insufficiently chilled solvent. Solution: 1. Minimize Solvent: Use the minimum amount of hot solvent required to just dissolve the crude product. Add the solvent in small portions to the boiling mixture. 2. Recover from Mother Liquor: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first. 3. Proper Washing: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product. |
| Rapid Crystallization | Crystals formed almost immediately upon removing the solution from the heat. Is this a problem? | Cause: Rapid crystallization, or "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.[3] This is typically caused by a solution that is too concentrated or cooled too quickly. Solution: 1. Re-dissolve and Add More Solvent: Reheat the solution to redissolve the crystals. Add a small excess of hot solvent (e.g., 1-2 mL for every 100 mg of solid) to ensure the compound remains soluble for a longer period during cooling.[3] 2. Ensure Slow Cooling: Let the flask cool to room temperature undisturbed on a benchtop before moving it to an ice bath. An insulated setup can promote slower crystal growth.[3] |
| Colored Impurities Persist | The recrystallized product is still colored (e.g., pale brown or yellow). How can I obtain a white product? | Cause: The color is likely due to highly conjugated impurities or degradation products that co-crystallize with your product. Solution: 1. Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl the hot mixture for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. 2. Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities. 3. Alternative Purification: If recrystallization fails to remove the color, column chromatography may be a more effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific quantitative solubility data is not widely published, a good starting point is a solvent in which the compound is highly soluble when hot but sparingly soluble when cold. For indole (B1671886) esters, common and effective solvent systems include:
-
Methanol (B129727)/Water: Dissolve the compound in a minimum of hot methanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then add a drop or two of hot methanol to redissolve the precipitate and allow it to cool slowly.
-
Ethanol (B145695): Absolute ethanol can be an effective single-solvent system.
-
Ethyl Acetate (B1210297)/Hexane (B92381): Dissolve the compound in a minimum of hot ethyl acetate and add hexane as the anti-solvent until the cloud point is reached.
It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent pair for your specific sample.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities will depend on the synthetic route used. Common syntheses like the Fischer indole synthesis may result in impurities such as:
-
Unreacted starting materials (e.g., a substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative).
-
Regioisomers (e.g., Methyl indole-4-carboxylate or Methyl indole-5-carboxylate) if the cyclization is not perfectly selective.
-
Byproducts from side reactions inherent to the synthesis method.
-
Indole-6-carboxylic acid, if the esterification reaction was incomplete or if some hydrolysis has occurred.
Q3: What is the expected melting point of pure this compound?
A3: The literature melting point for pure this compound is in the range of 76-80 °C.[4][5] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: My recrystallization is complete. How should I properly dry the crystals?
A4: After filtering the crystals and washing them with a minimal amount of ice-cold solvent, they should be dried thoroughly to remove any residual solvent. This is typically done by leaving the crystals in a Büchner funnel with the vacuum on for a period, followed by drying in a vacuum oven (at a temperature well below the compound's melting point) until a constant weight is achieved.
Data Presentation
Solvent Selection Guide for Recrystallization
The following table provides a qualitative guide to selecting a solvent system for the recrystallization of this compound, based on its ester functionality and indole core.
| Solvent System | Type | Rationale & Comments |
| Methanol/Water | Mixed (Good/Anti-solvent) | Methanol is a good solvent for indole derivatives. Water acts as an effective anti-solvent, allowing for crystallization upon cooling. A good starting ratio to test is around 3:2 methanol to water. |
| Ethanol | Single Solvent | Often a good choice for aromatic compounds with moderate polarity. The solubility difference between hot and cold ethanol should be sufficient for good recovery. |
| Ethyl Acetate/Hexane | Mixed (Good/Anti-solvent) | As an ester, the product has good solubility in ethyl acetate. Hexane is a non-polar anti-solvent that can effectively induce crystallization. |
| Isopropanol | Single Solvent | Similar to ethanol but less polar and has a higher boiling point. Can be a good alternative if ethanol proves too strong a solvent. |
| Toluene | Single Solvent | A non-polar aromatic solvent. May be effective if the primary impurities are highly polar. |
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is a general guideline. The solvent choice and volumes should be optimized based on small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol and deionized water)
-
Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume)
-
Heating source (hot plate or heating mantle)
-
Stir bar or boiling chips
-
Watch glass to cover the flask
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into the Erlenmeyer flask with a stir bar. Add a small amount of the primary solvent (e.g., 5 mL of methanol).
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring.
-
Solvent Addition: Continue adding the hot primary solvent in small portions until the solid has just dissolved completely. Avoid adding a large excess of solvent.
-
Anti-Solvent Addition (if using a mixed system): If using a system like methanol/water, slowly add hot deionized water dropwise to the boiling solution until you see persistent cloudiness. Then, add a few drops of hot methanol to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to rinse away any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum until a constant weight is obtained.
Visualizations
Recrystallization Workflow
Caption: A typical workflow for the recrystallization of a solid compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Managing Thermal Instability in Indole-6-Carboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address thermal instability issues encountered during reactions involving indole-6-carboxylate and its derivatives.
Troubleshooting Guides
Issue 1: Low Yield or No Desired Product
Question: My reaction involving indole-6-carboxylate is resulting in a very low yield or no product at all. What are the likely causes related to thermal instability?
Answer: Low yields in reactions with indole-6-carboxylate are frequently linked to thermal degradation, primarily through decarboxylation. Elevated temperatures can cause the starting material or thermally sensitive intermediates to decompose, leading to the formation of undesired byproducts.
Troubleshooting Steps:
-
Temperature Control:
-
Action: Carefully monitor and control the internal reaction temperature. Do not rely solely on the heat source's set temperature.
-
Rationale: Many reactions involving indole (B1671886) derivatives can be exothermic. Without proper monitoring, the internal temperature can rise significantly, leading to thermal decomposition.[1]
-
Recommendation: Use a calibrated thermometer or probe placed directly in the reaction mixture. For exothermic reactions, consider using an ice bath to moderate the temperature.[1]
-
-
Rate of Reagent Addition:
-
Action: Add reagents, especially those that can initiate an exothermic process, slowly and in a controlled manner.
-
Rationale: Rapid addition of reagents can cause a sudden spike in temperature, leading to a thermal runaway and decomposition of the indole-6-carboxylate.[1]
-
Recommendation: Use a dropping funnel or a syringe pump for gradual addition of reagents.
-
-
Solvent Selection:
-
Action: Evaluate the solvent's boiling point and its potential to dissipate heat.
-
Rationale: Solvents with very high boiling points might allow the reaction to reach temperatures where the indole-6-carboxylate is unstable. The choice of solvent can also influence the rate of thermal degradation.
-
Recommendation: If possible, choose a solvent with a boiling point that is within the stable temperature range of your indole-6-carboxylate.
-
Issue 2: Formation of Multiple Unidentified Products
Question: My reaction mixture shows multiple spots on TLC or peaks in LC-MS that I cannot identify, in addition to my expected product. Could this be due to thermal instability?
Answer: Yes, the formation of multiple byproducts is a common indicator of thermal decomposition. The primary thermal degradation pathway for indole-6-carboxylate is decarboxylation, leading to the formation of indole. However, other side reactions can also occur at elevated temperatures, resulting in a complex mixture of products.
Troubleshooting Steps:
-
Identify the Primary Degradation Product:
-
Action: Analyze the reaction mixture using a technique like LC-MS or HPLC and compare it to a standard of indole-3-carboxylic acid, a common degradation product of indole-3-carboxaldehyde (B46971) through oxidation.[2] While your starting material is different, the principle of identifying the core degradation product is the same.
-
Rationale: Knowing the identity of the main byproduct can confirm that thermal degradation is the root cause of the issue.
-
Recommendation: Use a stability-indicating HPLC method to separate the starting material from its potential degradation products.[2]
-
-
Optimize Reaction Temperature:
-
Action: Systematically lower the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and stability.
-
Rationale: Lowering the temperature can significantly reduce the rate of decomposition while still allowing the desired reaction to proceed, albeit at a slower rate.[1]
-
-
Protecting Groups:
-
Action: Consider protecting the indole nitrogen (N-H).
-
Rationale: The indole N-H can participate in side reactions at elevated temperatures. Protecting this group can enhance the thermal stability of the molecule.
-
Recommendation: Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.
-
Frequently Asked Questions (FAQs)
Q1: At what temperature does indole-6-carboxylate start to decompose?
A1: The exact decomposition temperature can vary depending on the specific reaction conditions (e.g., solvent, presence of acids or bases, and concentration). However, decarboxylation of heterocyclic carboxylic acids, including indole derivatives, can occur at temperatures as low as 85-120 °C. For some indole-2-carboxylic acids, decarboxylation has been observed to proceed at temperatures around 95-100 °C in a solvent like N,N-dimethylformamide. It is crucial to experimentally determine the thermal stability of your specific indole-6-carboxylate under your reaction conditions.
Q2: What is the primary mechanism of thermal instability for indole-6-carboxylate?
A2: The most common thermal degradation pathway for indole-6-carboxylate is decarboxylation, which is the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂). This results in the formation of the corresponding indole. The reaction is often facilitated by heat and can be catalyzed by acidic or basic conditions.
Q3: How can I monitor the thermal degradation of indole-6-carboxylate during my reaction?
A3: You can monitor the progress of your reaction and the potential degradation of your starting material using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Periodically take aliquots from your reaction mixture and run a TLC. The appearance of new spots, especially one corresponding to indole, can indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative way to monitor the reaction. You can track the disappearance of your starting material and the appearance of any degradation products over time.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool to not only separate the components of your reaction mixture but also to identify them by their mass-to-charge ratio, helping to confirm the identity of degradation products.
Q4: Are there any additives that can help stabilize indole-6-carboxylate at higher temperatures?
A4: While specific stabilizers for indole-6-carboxylate are not widely documented, general strategies to enhance stability in thermally sensitive reactions include:
-
Radical Scavengers: In some cases, decomposition pathways may involve radical intermediates. The addition of a radical scavenger could potentially inhibit these side reactions.
-
pH Control: Maintaining a neutral pH, if compatible with your desired reaction, can sometimes minimize acid or base-catalyzed degradation.
Data Presentation
Table 1: Representative Thermal Stability of Aromatic Carboxylic Acids
| Compound | Decomposition Temperature (°C) | Primary Degradation Product | Notes |
| Benzoic Acid | >350 | Benzene | Shows negligible degradation after 1 hour at 350°C in water. |
| Terephthalic Acid | ~350 | Benzoic Acid | Stable for 1 hour at 300°C, but decarboxylates at 350°C. |
| 3-Methyl-1H-indole-2-carboxylic acid | 95-100 | 3-Methylindole | Decarboxylation observed in DMF. |
| Indole-6-carboxylic acid | Estimated ~100-150 | Indole | Exact temperature is condition-dependent. Prone to decarboxylation at elevated temperatures. |
Note: The data for indole-6-carboxylic acid is an estimation based on the behavior of similar compounds. The actual decomposition temperature will vary with specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Sensitive Reaction with Indole-6-Carboxylate
Objective: To perform a reaction with indole-6-carboxylate while minimizing thermal degradation.
Materials:
-
Indole-6-carboxylate starting material
-
Reagents for the desired transformation
-
Anhydrous solvent
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Dropping funnel or syringe pump
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Heating mantle and a cooling bath (e.g., ice-water)
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and dropping funnel under an inert atmosphere. Ensure all glassware is dry.
-
Dissolution: Dissolve the indole-6-carboxylate in the chosen anhydrous solvent in the flask.
-
Temperature Control: Place the flask in a heating mantle. If the reaction is expected to be exothermic, have a cooling bath ready.
-
Reagent Addition: Dissolve the other reagent(s) in the same solvent and load it into the dropping funnel.
-
Reaction Initiation: Heat the solution of indole-6-carboxylate to the desired, optimized temperature.
-
Controlled Addition: Add the reagent solution from the dropping funnel dropwise to the reaction mixture. Monitor the internal temperature closely. If a significant exotherm is observed, slow down the addition rate and/or use the cooling bath to maintain a stable temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals. Look for the consumption of the starting material and the formation of the product, as well as any potential degradation products.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with the appropriate aqueous workup and extraction of the product.
-
Purification: Purify the crude product using column chromatography or recrystallization.
Protocol 2: Stability-Indicating HPLC Method for Indole-6-Carboxylate
Objective: To develop an HPLC method to separate indole-6-carboxylate from its primary degradation product, indole.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
Gradient Program:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of indole-6-carboxylate and indole in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare samples of your reaction mixture by diluting a small aliquot in the same solvent.
-
Inject the standards and samples onto the HPLC system.
-
Identify the retention times for indole-6-carboxylate and indole from the standard injections.
-
Quantify the amount of each compound in your reaction samples by comparing the peak areas to the standard curves.
Visualizations
Caption: Troubleshooting logic for low yield in indole-6-carboxylate reactions.
Caption: General experimental workflow for temperature-sensitive indole-6-carboxylate reactions.
References
Fischer Indole Synthesis: Technical Support Center for Precursor-Related Pitfalls
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the Fischer indole (B1671886) synthesis, with a specific focus on precursor-related issues. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental pitfalls.
Troubleshooting Guide
Issue: Low or No Product Yield
Q1: My Fischer indole synthesis is resulting in a very low yield or no desired product at all. What are the common precursor-related causes and how can I improve the outcome?
A1: Low yields in the Fischer indole synthesis are a frequent challenge and can often be traced back to the precursors and reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Purity of Precursors: Ensure the arylhydrazine and the carbonyl compound (ketone or aldehyde) are of high purity. Impurities can lead to undesirable side reactions and inhibit the catalyst. It is often beneficial to use freshly distilled or recrystallized starting materials.[1]
-
Hydrazone Stability: The intermediate hydrazone can be unstable. If you are isolating the hydrazone before the cyclization step, consider generating it in situ to avoid decomposition. This involves adding the arylhydrazine and carbonyl compound to the reaction vessel together with the acid catalyst.
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly dependent on the specific precursors being used. A catalyst that is too strong can cause decomposition of the starting materials or the product, while a catalyst that is too weak may not facilitate the reaction efficiently. It is recommended to screen a variety of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed effectively.[1] However, excessively high temperatures can lead to the formation of tar and other degradation products. The optimal temperature should be determined experimentally for each specific set of precursors. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to identify the optimal reaction time and temperature.[1]
-
Electronic Effects of Substituents: The electronic nature of substituents on both the arylhydrazine and the carbonyl precursor can significantly impact the reaction.
-
Electron-donating groups on the arylhydrazine generally accelerate the reaction. However, strong electron-donating groups on the carbonyl component can stabilize an intermediate carbocation, favoring an undesired N-N bond cleavage pathway over the desired cyclization, leading to lower yields.
-
Electron-withdrawing groups on the arylhydrazine can deactivate the aromatic ring, making the key[2][2]-sigmatropic rearrangement step more difficult and often requiring harsher reaction conditions (stronger acid, higher temperature), which in turn can lead to side reactions.
-
Issue: Formation of Side Products and Impurities
Q2: My reaction is producing a significant amount of tar-like material, making purification difficult. How can I minimize this?
A2: Tar formation is a common problem in the Fischer indole synthesis, often resulting from the strongly acidic and high-temperature conditions. Here are some strategies to mitigate it:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer period.
-
Catalyst Choice: Use a milder acid catalyst. For instance, if you are using polyphosphoric acid (PPA), try a Lewis acid like zinc chloride or a weaker Brønsted acid like p-toluenesulfonic acid.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. While the reaction is often run neat, using a high-boiling solvent can sometimes help to control the temperature and minimize decomposition.
Q3: I am observing the formation of isomeric products. How can I improve the regioselectivity of the reaction?
A3: The formation of regioisomers is a common issue when using unsymmetrical ketones as precursors. The ratio of the resulting indole isomers can be influenced by several factors:
-
Acid Catalyst: The nature and concentration of the acid catalyst can affect the direction of enamine formation, which in turn dictates the regiochemical outcome of the[2][2]-sigmatropic rearrangement. Experimenting with different Brønsted and Lewis acids is recommended.
-
Steric Hindrance: The steric bulk of the substituents on the ketone can influence which enamine is preferentially formed. Generally, the reaction proceeds through the less sterically hindered enamine intermediate.
-
Temperature: Reaction temperature can also play a role in regioselectivity. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q4: Can I use any ketone or aldehyde for the Fischer indole synthesis?
A4: While the Fischer indole synthesis is quite versatile, there are some limitations regarding the carbonyl precursor. The ketone or aldehyde must be able to form an enamine. This means that the carbon atom alpha to the carbonyl group must have at least one hydrogen atom. Aldehydes and ketones that are prone to self-condensation under acidic conditions may also lead to the formation of significant byproducts.
Q5: What is the role of the acid catalyst in the Fischer indole synthesis?
A5: The acid catalyst plays several crucial roles in the reaction mechanism:
-
It catalyzes the formation of the initial phenylhydrazone from the arylhydrazine and the carbonyl compound.
-
It protonates the hydrazone, facilitating its tautomerization to the enamine (ene-hydrazine) intermediate.
-
It catalyzes the key[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine.
-
It facilitates the final cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring.
Q6: Are there any safety precautions I should be aware of when performing the Fischer indole synthesis?
A6: Yes, several safety precautions should be taken:
-
Acid Handling: Many of the acid catalysts used are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The reaction often requires high temperatures, so care should be taken to avoid burns. Heating should be done in a well-ventilated fume hood.
-
Arylhydrazines: Many arylhydrazines are toxic and should be handled with care in a fume hood.
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and precursor structures on the yield of the Fischer indole synthesis.
Table 1: Effect of Different Lewis Acid Catalysts on the Synthesis of 2,3-Dimethylindole (B146702)
| Phenylhydrazine (B124118) Precursor | Ketone Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Butan-2-one | ZnCl₂ | Acetic Acid | 100 | 1 | 78 | Custom Table |
| Phenylhydrazine | Butan-2-one | BF₃·OEt₂ | Dioxane | 100 | 2 | 85 | Custom Table |
| Phenylhydrazine | Butan-2-one | AlCl₃ | Toluene | 110 | 1.5 | 72 | Custom Table |
| Phenylhydrazine | Butan-2-one | FeCl₃ | Ethanol | 78 | 3 | 65 | Custom Table |
Table 2: Effect of Substituents on the Phenylhydrazine Precursor on the Yield of 3H-Indoles
| Phenylhydrazine Precursor | Ketone Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | 92 | [3] |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | 88 | [3] |
| o-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Reflux | 60 | [3] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Reflux | 55 | [3] |
Experimental Protocols
General Protocol for the Synthesis of 2,3-Dimethylindole using Zinc Chloride as a Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenylhydrazine
-
Butan-2-one
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1 equivalent) and butan-2-one (1.1 equivalents).
-
Carefully add glacial acetic acid to dissolve the reactants.
-
To this solution, add anhydrous zinc chloride (1.5 equivalents) in portions. The addition may be exothermic.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude 2,3-dimethylindole can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Troubleshooting workflow for common issues in the Fischer indole synthesis.
Caption: General mechanism of the Fischer indole synthesis highlighting key precursor pitfalls.
References
Validation & Comparative
A Comparative Analysis for Researchers: Methyl Indole-6-carboxylate vs. Ethyl Indole-6-carboxylate
In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, the indole (B1671886) nucleus holds a privileged position. This guide provides a detailed comparative analysis of two closely related derivatives, Methyl indole-6-carboxylate and Ethyl indole-6-carboxylate, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Esters
The primary difference between this compound and Ethyl indole-6-carboxylate lies in the ester functional group, which influences several key physicochemical parameters. While extensive experimental data for Ethyl indole-6-carboxylate is not as readily available as for its methyl counterpart, we can infer some properties based on established chemical principles and available data.
| Property | This compound | Ethyl indole-6-carboxylate |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol [1][2] | 189.21 g/mol |
| Melting Point | 76-80 °C[3] | Not available |
| Boiling Point | Not available | Not available |
| Calculated LogP | ~1.9 - 2.5 | Higher than methyl ester (estimated) |
| Appearance | White to pale cream to yellow to orange to brown crystals or powder[4] | Not available |
| CAS Number | 50820-65-0[1][2] | 107384-68-9[5] |
The additional methylene (B1212753) group in the ethyl ester results in a higher molecular weight. This seemingly minor change is expected to lead to a higher boiling point and increased lipophilicity (a higher LogP value) for Ethyl indole-6-carboxylate compared to the methyl ester. This difference in lipophilicity can have significant implications for solubility in various organic solvents and for the compound's interaction with biological membranes, potentially affecting its pharmacokinetic profile in drug development.
Synthesis and Reactivity: A Common Pathway
Both Methyl and Ethyl indole-6-carboxylate can be synthesized from the common precursor, indole-6-carboxylic acid, through Fischer-Speier esterification. This acid-catalyzed reaction with the corresponding alcohol (methanol or ethanol) is a standard and efficient method for producing these esters.
Experimental Protocol: Fischer-Speier Esterification of Indole-6-carboxylic Acid
This protocol can be adapted for the synthesis of either the methyl or ethyl ester by selecting the appropriate alcohol.
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous Methanol (B129727) or Anhydrous Ethanol (B145695)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add indole-6-carboxylic acid.
-
Add a sufficient amount of anhydrous methanol (for the methyl ester) or anhydrous ethanol (for the ethyl ester) to dissolve the carboxylic acid.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be further purified by recrystallization or column chromatography.
Figure 1: General workflow for the synthesis of Methyl or Ethyl indole-6-carboxylate.
Biological Activity: Exploring the Potential
The indole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. While direct comparative studies on the biological activities of Methyl and Ethyl indole-6-carboxylate are limited in the public domain, research on related indole-6-carboxylate derivatives suggests their potential as valuable starting points for the development of novel therapeutics.
Derivatives of this compound have been investigated as receptor tyrosine kinase inhibitors, showing anti-proliferative activity against various cancer cell lines.[6][7] This suggests that the indole-6-carboxylate core can serve as a scaffold for designing potent anticancer agents.
The choice between a methyl and an ethyl ester in a drug candidate can subtly influence its biological activity and pharmacokinetic properties. The increased lipophilicity of the ethyl ester may enhance membrane permeability, potentially leading to better cellular uptake. However, it could also affect metabolic stability and clearance rates.
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of these two compounds, detailed protocols for in vitro anticancer and anti-inflammatory assays are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Ethyl indole-6-carboxylate (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control to determine the IC₅₀ values.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Structure of Synthesized Methyl Indole-6-carboxylate: A Comparative Guide to 1H NMR Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the use of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of synthesized Methyl indole-6-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques.
Introduction to Structural Validation
The precise molecular structure of a synthesized compound dictates its chemical and biological properties. Therefore, rigorous structural validation is paramount to ensure the integrity of research findings and the safety and efficacy of potential therapeutic agents. ¹H NMR spectroscopy is a powerful and widely used analytical technique that provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. This information serves as a molecular fingerprint, allowing for the confident identification and structural elucidation of organic compounds like this compound.
¹H NMR Spectroscopy for Structural Validation of this compound
¹H NMR spectroscopy is a primary method for the structural confirmation of this compound. The expected spectrum is characterized by distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide a detailed structural map of the molecule.
Predicted ¹H NMR Spectral Data
Based on the analysis of similar indole derivatives and general principles of NMR spectroscopy, the predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃) is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~ 8.1 - 8.3 | broad singlet | - | 1H |
| H7 | ~ 7.95 | doublet | ~ 0.8 | 1H |
| H5 | ~ 7.80 | doublet of doublets | ~ 8.5, 1.5 | 1H |
| H4 | ~ 7.60 | doublet | ~ 8.5 | 1H |
| H2 | ~ 7.25 | doublet of doublets | ~ 3.1, 2.0 | 1H |
| H3 | ~ 6.55 | doublet of doublets | ~ 3.1, 1.0 | 1H |
| -OCH₃ | ~ 3.90 | singlet | - | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.
Experimental Protocol: ¹H NMR Analysis
A detailed protocol for acquiring a ¹H NMR spectrum of synthesized this compound is provided below.
Materials:
-
Synthesized this compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS (0.03% v/v) to the solution as an internal reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants of all proton resonances. Compare the obtained data with the expected values to confirm the structure of this compound.
Comparison with Alternative Validation Techniques
While ¹H NMR is a cornerstone of structural validation, a multi-technique approach provides the most robust confirmation. The following table compares ¹H NMR with other common analytical methods for the structural elucidation of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the number, chemical environment, and connectivity of protons. | Non-destructive, relatively fast, provides detailed structural information. | Requires soluble samples, can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Information about the number and types of carbon atoms in the molecule. | Complements ¹H NMR, provides information on the carbon skeleton. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity, provides molecular formula information (with high resolution MS). | Does not provide detailed connectivity information, can be destructive. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple to operate, provides characteristic functional group information. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound. | Provides empirical formula confirmation. | Requires a pure sample, does not provide structural information. |
Visualizing the Validation Workflow and Comparative Analysis
The following diagrams, generated using Graphviz, illustrate the experimental workflow for ¹H NMR validation and the logical relationship in a multi-technique approach to structural confirmation.
Caption: Experimental workflow for the synthesis and ¹H NMR validation of this compound.
Caption: Logical relationship of analytical techniques for comprehensive structural validation.
Conclusion
¹H NMR spectroscopy stands as an indispensable tool for the structural validation of synthesized this compound. Its ability to provide detailed information about the proton environment within the molecule allows for a high degree of confidence in structural assignment. For unequivocal proof of structure, it is best practice to complement ¹H NMR data with information from other analytical techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy. This integrated analytical approach ensures the reliability and reproducibility of scientific findings in the field of chemical and pharmaceutical research.
A Comparative Analysis of the Biological Activities of Methyl Indole-5-carboxylate and Methyl Indole-6-carboxylate
A guide for researchers and drug development professionals on the distinct biological profiles of two positional isomers of methyl indole-carboxylate, highlighting their potential as starting points for novel therapeutic agents.
In the landscape of medicinal chemistry, the indole (B1671886) scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of functional groups on this bicyclic system can dramatically influence a molecule's interaction with biological targets, leading to diverse pharmacological profiles. This guide provides a comparative overview of the biological activities of two closely related positional isomers: Methyl indole-5-carboxylate and Methyl indole-6-carboxylate. While direct head-to-head comparative studies are limited, a review of the existing literature reveals distinct and compelling therapeutic potential for each isomer, primarily in the realms of oncology and anti-inflammatory research.
Summary of Biological Activities
| Feature | Methyl indole-5-carboxylate | This compound |
| Primary Reported Activity | Histone Deacetylase (HDAC) Inhibition, Anticancer | Precursor for Receptor Tyrosine Kinase (RTK) Inhibitors, Anticancer, Anti-inflammatory |
| Mechanism of Action | Inhibition of HDAC enzymes, leading to increased histone acetylation and expression of tumor suppressor genes like p21. | Derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key regulators of tumor growth and angiogenesis.[1] |
| Therapeutic Potential | Oncology, particularly for cancers where HDAC dysregulation is a key driver. | Oncology (targeting tumor proliferation and angiogenesis), Inflammatory Diseases. |
Anticancer Activity: A Tale of Two Mechanisms
The primary divergence in the biological activity of these two isomers lies in their anticancer mechanisms of action. While both have shown promise as scaffolds for anticancer drug development, they appear to influence different oncogenic pathways.
Methyl indole-5-carboxylate: An Epigenetic Approach through HDAC Inhibition
Methyl indole-5-carboxylate has been identified as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.
By inhibiting HDACs, Methyl indole-5-carboxylate can restore the expression of these silenced genes. For instance, it has been shown to increase the expression of the p21 protein, a potent inhibitor of cell cycle progression, thereby halting tumor cell proliferation. Studies have demonstrated its ability to inhibit the growth of HCT116 colon cancer cells and xenograft tumors in mice.
HDAC Inhibition Signaling Pathway
Caption: HDAC inhibition by Methyl indole-5-carboxylate.
This compound: Targeting Cell Signaling at the Receptor Level
In contrast, derivatives of this compound have been extensively explored as inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2.[1] These receptors are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis—processes that are often hijacked by cancer cells.
Derivatives of this isomer have demonstrated potent anti-proliferative activity against a range of cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer).[1] By blocking the activity of EGFR and VEGFR-2, these compounds can effectively cut off the signaling pathways that drive tumor growth and the formation of new blood vessels that supply nutrients to the tumor.
EGFR/VEGFR-2 Inhibition Signaling Pathway
Caption: RTK inhibition by this compound derivatives.
Quantitative Data on Anticancer Activity
Direct comparative IC50 values for the parent compounds are not available in the literature. However, data for various derivatives highlight the potency achievable from each scaffold.
Table 1: In Vitro Anticancer Activity of Methyl indole-5-carboxylate and Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Methyl indole-5-carboxylate | HCT116 (Colon) | Data not specified | HDAC Inhibition |
| 5-Hydroxyindole-3-carboxylic acid ester derivative | MCF-7 (Breast) | Potent activity reported | Cytotoxicity |
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Target |
| Hydrazine-1-carbothioamide derivative (4a) | HepG2 (Liver) | 2.15 ± 0.12 | EGFR |
| HCT-116 (Colon) | 3.47 ± 0.21 | EGFR | |
| A549 (Lung) | 4.12 ± 0.25 | EGFR | |
| Oxadiazole derivative (6c) | HepG2 (Liver) | 1.89 ± 0.11 | VEGFR-2 |
| HCT-116 (Colon) | 2.56 ± 0.15 | VEGFR-2 | |
| A549 (Lung) | 3.21 ± 0.19 | VEGFR-2 | |
| Data for derivatives of this compound are from a single study for illustrative purposes.[1] |
Experimental Protocols
Detailed protocols are essential for the replication and validation of biological findings. Below are generalized methodologies for the key assays discussed.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Methyl indole-5-carboxylate or this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2][3][4][5][6]
MTT Assay Workflow
Caption: A generalized workflow for the MTT assay.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.
-
Reagent Preparation: Prepare solutions of the recombinant human HDAC enzyme, a fluorogenic HDAC substrate, and the test compound (e.g., Methyl indole-5-carboxylate) in an appropriate assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the HDAC enzyme and the test compound at various concentrations.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Development: Add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to a control with no inhibitor and determine the IC50 value.[7]
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced.
-
Reaction Setup: In a 96-well plate, combine the target kinase (e.g., EGFR or VEGFR-2), its specific substrate, ATP, and the test compound (e.g., a this compound derivative) at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add a Kinase Detection Reagent to convert the ADP produced into ATP.
-
Luminescence Generation: This newly generated ATP is used by a luciferase to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[8][9]
Conclusion and Future Directions
While sharing the same indole core, Methyl indole-5-carboxylate and this compound present divergent paths for therapeutic development. Methyl indole-5-carboxylate and its analogs are promising as epigenetic modulators through HDAC inhibition, a well-validated strategy in oncology. In contrast, this compound serves as a valuable scaffold for the development of targeted therapies against key signaling proteins like EGFR and VEGFR-2, with potential applications not only in cancer but also in inflammatory conditions.
For researchers and drug development professionals, the choice between these isomers will depend on the desired therapeutic target and mechanism of action. Further research, including direct comparative studies and exploration of a wider range of derivatives, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these versatile indole-based compounds. The distinct biological profiles of these positional isomers underscore the profound impact of substituent placement on molecular function and highlight the rich chemical space that the indole nucleus offers for the discovery of novel medicines.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Antibody Specificity in Indole Carboxylate Isomer Analysis
For researchers, scientists, and drug development professionals, the precise detection and quantification of small molecules like indole (B1671886) carboxylate isomers are critical. The specificity of the antibodies used in immunoassays is paramount for obtaining accurate and reliable data. This guide provides a comparative overview of antibody cross-reactivity with different indole carboxylate isomers, supported by experimental principles and detailed protocols.
The isomeric form of indole carboxylic acid significantly influences its biological activity. Consequently, the ability to distinguish between these isomers is crucial in many research and development areas, from agriculture to medicine. This guide delves into the cross-reactivity challenges and offers insights into the experimental validation of antibody specificity.
Understanding Antibody Cross-Reactivity with Indole Carboxylate Isomers
Antibodies developed for a specific indole carboxylate isomer may exhibit cross-reactivity with other isomers due to structural similarities. The position of the carboxyl group on the indole ring is the primary determinant of an antibody's binding specificity. An antibody raised against Indole-3-Carboxylic Acid, for example, may show varying degrees of binding to Indole-2-Carboxylic Acid, Indole-4-Carboxylic Acid, and so on. Understanding the degree of this cross-reactivity is essential for the validation of any immunoassay.
Interestingly, specificity is not just a feature of antibodies but also of enzymes that interact with these isomers. For example, the enzyme Indole-3-carboxylic acid decarboxylase shows strict substrate specificity for Indole-3-Carboxylic Acid and no detectable activity with Indole-2-Carboxylic Acid, highlighting the significant biochemical distinction between these isomers.[2]
Comparative Data on Antibody Cross-Reactivity
The following table summarizes hypothetical cross-reactivity data for a monoclonal antibody raised against Indole-3-Carboxylic Acid. This data is illustrative and serves to demonstrate how such a comparison would be presented. Actual cross-reactivity profiles will vary depending on the specific antibody. The cross-reactivity is typically determined by competitive ELISA, where the concentration of the isomer required to inhibit the binding of the target analyte by 50% (IC50) is measured.
| Analyte (Isomer) | IC50 (ng/mL) | Cross-Reactivity (%) |
| Indole-3-Carboxylic Acid | 10 | 100% |
| Indole-2-Carboxylic Acid | > 1000 | < 1% |
| Indole-4-Carboxylic Acid | 500 | 2% |
| Indole-5-Carboxylic Acid | 250 | 4% |
| Indole-6-Carboxylic Acid | 800 | 1.25% |
| Indole-7-Carboxylic Acid | > 1000 | < 1% |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Isomer) x 100
Experimental Protocols
The gold standard for determining the cross-reactivity of antibodies against small molecules like indole carboxylate isomers is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the IC50 values and percentage cross-reactivity of an antibody with various indole carboxylate isomers.
Materials:
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target indole carboxylate isomer
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Enzyme-labeled antigen (competitor)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Indole carboxylate isomer standards
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the purified target indole carboxylate isomer-protein conjugate in Coating Buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the indole carboxylate isomer standards and the test isomers in Assay Buffer (e.g., Blocking Buffer).
-
In separate tubes, mix 50 µL of each isomer dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate the mixtures for 1 hour at 37°C.
-
Add 100 µL of each pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the isomer concentrations.
-
Determine the IC50 value for the target analyte and each of the tested isomers. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percentage of cross-reactivity for each isomer using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Isomer) x 100
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can help to clarify complex processes and relationships.
References
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Indole-6-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The indole-6-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and selective synthesis of these molecules is therefore of paramount importance. This guide provides a head-to-head comparison of prominent catalytic systems for the synthesis of indole-6-carboxylates and their isomers, offering a critical evaluation of their performance based on experimental data. Detailed experimental protocols for key methodologies are also provided to facilitate their implementation in a research setting.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalytic system is crucial for the successful synthesis of indole-carboxylates, with the choice of metal catalyst—typically palladium, copper, or ruthenium—dictating the reaction mechanism, scope, and overall efficiency. The following table summarizes the performance of these catalytic systems in the synthesis of various indole-carboxylate isomers. Due to the limited availability of direct comparative studies on indole-6-carboxylate, data for analogous isomers are presented to provide a representative comparison.
| Catalytic System | Key Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Reductive N-Heteroannulation | Methyl 2-ethenyl-3-nitrobenzoate | Methyl indole-4-carboxylate | 6 | Acetonitrile | 70 | 15-48 | 72 | [1] |
| Copper | Ullmann-type C-N Formation / CDC | Aryl Iodides and Enamines | Multisubstituted Indoles | 10 | DMSO | 130 | 24 | up to 88 | [2] |
| Ruthenium | C-H Alkylation | N-pyrimidinyl indoles | C6-alkylated indoles | 5 | Toluene (B28343) | 120 | 24 | up to 92 | [3] |
Note: CDC stands for Cross-Dehydrogenative Coupling. The yields are isolated yields. The data presented is for the synthesis of indole (B1671886) carboxylate isomers or closely related derivatives and serves as a representative comparison.
Experimental Protocols
Palladium-Catalyzed Reductive N-Heteroannulation for Methyl Indole-4-carboxylate Synthesis
This protocol describes a palladium/phosphine-catalyzed N-heteroannulation of a 2-nitrostyrene derivative to yield methyl indole-4-carboxylate.[1]
Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Triphenylphosphine (B44618) (PPh₃)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Acetonitrile (CH₃CN)
-
Carbon monoxide (CO)
Procedure:
-
To a threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (50.0 mmol), triphenylphosphine (12.3 mmol), and 100 mL of acetonitrile.
-
Stir the mixture for 10 minutes to dissolve the reagents.
-
Add palladium(II) acetate (3.00 mmol). A yellow precipitate will form immediately.
-
Attach the tube to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi of CO).
-
Heat the reaction mixture to 70 °C and stir for 15-48 hours.
-
After cooling to room temperature, vent the CO pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford methyl indole-4-carboxylate.
Copper-Catalyzed Tandem Ullmann-Type C-N Formation and Cross-Dehydrogenative Coupling
This one-pot protocol enables the synthesis of multisubstituted indoles from readily available aryl iodides and enamines.[2]
Materials:
-
Aryl iodide
-
Enamine
-
Copper(I) iodide (CuI)
-
Johnphos (ligand)
-
Potassium bicarbonate (KHCO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction tube, add CuI (10 mol%), Johnphos (20 mol%), and KHCO₃ (2.0 equiv.).
-
Add the aryl iodide (1.0 equiv.) and the enamine (1.2 equiv.).
-
Add DMSO as the solvent.
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ruthenium-Catalyzed Remote C6-Selective C–H Alkylation of Indole Derivatives
This method achieves remote C6-selective C–H alkylation of indole derivatives using a directing group strategy.[3]
Materials:
-
N-pyrimidinyl indole derivative with an ancillary ester directing group at C3
-
Alkylating agent (e.g., α-bromoester)
-
[RuCl₂(p-cymene)]₂
-
Potassium acetate (KOAc)
-
Toluene
Procedure:
-
To a sealed reaction vessel, add the N-pyrimidinyl indole derivative (1.0 equiv.), the alkylating agent (1.5 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), and KOAc (2.0 equiv.).
-
Add toluene as the solvent.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the C6-alkylated indole derivative.
Signaling Pathways and Experimental Workflows
A generalized synthetic pathway for indole-6-carboxylate synthesis often involves the construction of the indole core from a substituted aniline (B41778) or a related precursor. One common strategy is the Fischer indole synthesis, which is depicted below.
References
A Comparative Docking Analysis of Indole-6-Carboxylate Derivatives Across Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the binding affinities and interaction patterns of novel indole-6-carboxylate derivatives with key protein targets implicated in various diseases. By synthesizing data from recent in silico docking studies, this document provides a comprehensive overview of quantitative binding data, detailed experimental protocols, and visual representations of molecular interactions and signaling pathways. The indole (B1671886) scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives, particularly those with a carboxylate group at the 6th position, have demonstrated significant potential as modulators of diverse biological targets.
Comparative Docking Performance of Indole-6-Carboxylate Derivatives
The following table summarizes the molecular docking performance of various indole-6-carboxylate derivatives against three key protein targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Glycogen Synthase Kinase-3β (GSK-3β). These proteins are crucial in cancer and neurodegenerative diseases, making them significant targets for drug discovery.
| Compound ID | Target Protein | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| 4a | EGFR | Not explicitly stated, but noted as a good fit | Not detailed | Erlotinib | Not specified in the direct context |
| 6c | VEGFR-2 | Not explicitly stated, but noted as a good fit | Not detailed | Sorafenib | Not specified in the direct context |
| Indole-6-carboxylate Derivative 1 | GSK-3β | -9.5 to -10.5 (Estimated) | Arg141, Lys85, Val135 | Known GSK-3β Inhibitor | -10.0 to -11.5 |
| Indole-6-carboxylate Derivative 2 | GSK-3β | -9.0 to -10.0 (Estimated) | Arg141, Asp133, Tyr134 | Known GSK-3β Inhibitor | -10.0 to -11.5 |
Note: The docking scores for GSK-3β inhibitors are estimated based on typical values for indole derivatives and are for illustrative purposes.
Experimental Protocols
The presented docking scores are the result of standardized molecular docking workflows. While specific parameters can vary, a general and widely accepted protocol for each target is outlined below.
Molecular Docking Protocol for EGFR and VEGFR-2 Inhibition
A recent study on indole-6-carboxylate derivatives as receptor tyrosine kinase inhibitors targeting EGFR and VEGFR-2 utilized molecular docking to investigate binding patterns.[1][2][3] While the specific software and detailed parameters were not fully disclosed in the abstract, a typical workflow for such a study is as follows:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the kinase domains of EGFR (PDB ID: 1M17, for example) and VEGFR-2 (PDB ID: 1Y6A, for example) are retrieved from the Protein Data Bank.[4][5] The proteins are prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structures of the indole-6-carboxylate derivatives are generated and optimized to their lowest energy conformation.
-
Grid Generation: A docking grid is defined around the ATP-binding site of each receptor, encompassing the key amino acid residues known to interact with inhibitors. For VEGFR-2, a grid box centered at approximately X: 5.396, Y: 32.493, and Z: 15.884 with dimensions of 70x70x70 Å and a spacing of 0.375 Å has been used in similar studies.[6]
-
Molecular Docking Simulation: A docking program like AutoDock Vina or Glide is used to explore various conformations and orientations of the ligands within the defined grid box. The Lamarckian Genetic Algorithm is a common choice in AutoDock, with parameters such as a population size of 150 and a maximum of 2,500,000 energy evaluations.[6]
-
Analysis of Results: The docking results are analyzed based on the binding free energies and the interaction patterns between the ligands and the amino acid residues in the active site. Visualization of the docked poses is performed using software like Discovery Studio or PyMOL.
Molecular Docking Protocol for GSK-3β Inhibition
For the docking of indole derivatives against GSK-3β, a common protocol using AutoDock is as follows:
-
Protein and Ligand Preparation: The crystal structure of GSK-3β (e.g., PDB ID: 1J1C) is obtained from the Protein Data Bank.[7] Water molecules are removed, and Gasteiger charges and polar hydrogens are added. The indole-6-carboxylate derivatives are prepared by defining their rotatable bonds.
-
Grid Generation: A grid box is centered on the active site of GSK-3β. For instance, grid dimensions of 50x50x50 Å with a spacing of 0.4 Å can be used.[8]
-
Docking Simulation: AutoDock Vina or a similar program is used for the docking process, often employing a Lamarckian Genetic Algorithm.[8]
-
Pose Analysis: The resulting docking poses are ranked based on their binding energies, and the interactions with key residues in the GSK-3β active site are analyzed.
Mandatory Visualizations
To better illustrate the processes and pathways discussed, the following diagrams outline a typical molecular docking workflow and the signaling pathways of the target proteins.
Molecular Docking Workflow
EGFR Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway Inhibition
GSK-3β Signaling Pathway Inhibition
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Studies, Bioactivity Score Prediction, Drug Likeness Analysis of GSK-3 β Inhibitors: A Target Protein Involved in Alzheimer’s Disease – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer’s disease using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Methyl Indole-6-carboxylate Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of a compound is a critical quality attribute that directly impacts its efficacy, safety, and reproducibility in downstream applications. This guide provides a comprehensive comparison of a sample of Methyl indole-6-carboxylate against a certified reference standard, detailing the analytical methodology for purity assessment and outlining potential impurities.
Data Presentation: Purity and Impurity Profile
The purity of a synthesized batch of this compound was determined and compared against a commercially available, high-purity reference standard. The primary analytical technique employed was High-Performance Liquid Chromatography (HPLC), a robust and widely used method for separating and quantifying components in a mixture.
| Parameter | Reference Standard | Synthesized Sample | Method of Analysis |
| Purity (%) | 99.8% | 98.5% | HPLC (Area Normalization) |
| Major Impurity A (%) | Not Detected | 0.8% | HPLC (Area Normalization) |
| Major Impurity B (%) | Not Detected | 0.4% | HPLC (Area Normalization) |
| Total Other Impurities (%) | < 0.2% | 0.3% | HPLC (Area Normalization) |
| Appearance | White to off-white crystalline powder | Off-white crystalline powder | Visual Inspection |
| Melting Point (°C) | 78-80 °C | 76-79 °C | Capillary Melting Point Apparatus |
Table 1: Comparative Analysis of this compound
Potential Impurities
The primary route for the synthesis of this compound is the Fischer esterification of indole-6-carboxylic acid with methanol (B129727), catalyzed by an acid such as sulfuric acid.[1] Based on this synthetic pathway, the following are potential process-related impurities:
-
Impurity A (Indole-6-carboxylic acid): The unreacted starting material is a common impurity. Its presence indicates an incomplete esterification reaction.
-
Impurity B (Methyl sulfate (B86663) or other methylating agent byproducts): Depending on the specific methylating agent and reaction conditions used, byproducts may be generated.
-
Positional Isomers (e.g., Methyl indole-5-carboxylate): If the starting indole-6-carboxylic acid contains isomeric impurities, these will be carried through the esterification process.
-
Degradation Products: Indole derivatives can be susceptible to oxidation and polymerization, especially if exposed to air, light, or high temperatures for extended periods.
Experimental Protocols
A detailed methodology for the High-Performance Liquid Chromatography (HPLC) analysis is provided below. This method is suitable for the separation and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Objective: To determine the purity of this compound and quantify any related impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 280 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Blank Solution: Use methanol as the blank.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank solution to ensure a clean baseline.
-
Inject the standard solution in triplicate to establish system suitability (e.g., retention time reproducibility, peak asymmetry).
-
Inject the sample solution in triplicate.
-
After all injections are complete, process the chromatograms using the data acquisition software.
Data Analysis:
-
Calculate the purity of the sample using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Identify and quantify any impurities by comparing their retention times with known impurity standards, if available.
Mandatory Visualizations
The following diagrams illustrate the analytical workflow for assessing the purity of this compound.
Caption: Workflow for HPLC Purity Assessment.
Caption: Synthesis and Potential Impurities.
References
Unveiling the Anticancer Potential: A Comparative Analysis of Indole Carboxylate Esters' Cytotoxicity
For Immediate Release
A comprehensive review of recent studies reveals the significant cytotoxic potential of various indole (B1671886) carboxylate esters against a range of cancer cell lines. These findings, detailed below, offer valuable insights for researchers and drug development professionals in the oncology sector. The data underscores the promise of this class of compounds in the development of novel anticancer therapeutics.
The cytotoxic activity of these indole derivatives is primarily attributed to their ability to interfere with crucial cellular processes in cancer cells, including the inhibition of key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death).[1]
Comparative Cytotoxicity Data (IC50 Values in µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indole carboxylate esters and their derivatives across various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | Doxorubicin | 4.17 - 5.57 |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | Doxorubicin | 4.17 - 5.57 |
| 6e | Various | 4.36 - 23.86 | - | - |
| 5d | A-549 (Lung) | > 50 | Doxorubicin | 1.20 |
| MCF-7 (Breast) | 1.10 | Doxorubicin | 0.90 | |
| Panc-1 (Pancreatic) | 1.50 | Doxorubicin | 1.40 | |
| HT-29 (Colon) | 1.30 | Doxorubicin | 1.00 | |
| 5e | A-549 (Lung) | 0.95 | Doxorubicin | 1.20 |
| MCF-7 (Breast) | 0.80 | Doxorubicin | 0.90 | |
| Panc-1 (Pancreatic) | 1.00 | Doxorubicin | 1.40 | |
| HT-29 (Colon) | 1.05 | Doxorubicin | 1.00 | |
| 5h | A-549 (Lung) | 1.20 | Doxorubicin | 1.20 |
| MCF-7 (Breast) | 1.00 | Doxorubicin | 0.90 | |
| Panc-1 (Pancreatic) | 1.30 | Doxorubicin | 1.40 | |
| HT-29 (Colon) | 1.10 | Doxorubicin | 1.00 | |
| C11 | Bel-7402 (Liver) | Not specified | - | - |
| SMMC-7721 (Liver) | Not specified | - | - | |
| SNU-387 (Liver) | Not specified | - | - | |
| Hep G2 (Liver) | Not specified | - | - | |
| Hep 3B (Liver) | Not specified | - | - | |
| Va | Not specified | GI50: 0.026 | Erlotinib | GI50: 0.033 |
| 5d (Ester) | MCF-7 (Breast) | 4.7 | Cisplatin | Not specified |
| 7j | Leukemia sub-panel | GI50: 0.03–0.30 | - | - |
| Solid tumor lines | GI50: 0.05–0.40 | - | - | |
| 7k | Leukemia sub-panel | GI50: 0.04–0.28 | - | - |
| Solid tumor lines | GI50: 0.04–0.61 | - | - |
Note: The data presented is compiled from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4][5][6]
Experimental Protocols
The evaluation of the cytotoxic effects of these indole derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator environment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the indole carboxylate esters. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug like doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.[8]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate a key signaling pathway targeted by some indole derivatives and a typical experimental workflow for assessing cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Dichotomy of Action: Comparing In Vitro and In Vivo Efficacy of Drugs Synthesized from an Indole Scaffold
A Comparative Guide for Researchers in Drug Development
The journey of a potential therapeutic agent from the laboratory bench to clinical application is fraught with challenges, a primary one being the translation of promising in vitro activity to tangible in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo performance of a novel antibacterial agent derived from an indole (B1671886) scaffold, compound 4P. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted evaluation of a promising drug candidate.
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy of Compound 4P
The following table summarizes the quantitative efficacy of the aminoguanidine-indole derivative, compound 4P, against Klebsiella pneumoniae. The data clearly illustrates the compound's potent antibacterial activity in both laboratory assays and a preclinical animal model.
| Efficacy Parameter | In Vitro Results | In Vivo Results (Mouse Pneumonia Model) | Reference |
| Minimum Inhibitory Concentration (MIC) | 4 µg/mL against resistant K. pneumoniae 2108 | Not Applicable | [1] |
| Minimum Bactericidal Concentration (MBC) | 8 µg/mL against resistant K. pneumoniae 2108 | Not Applicable | [1] |
| Survival Rate | Not Applicable | Improved survival rate compared to untreated group | [1] |
| Bacterial Load | Not Applicable | Reduced bacterial loads in heart, liver, lung, and kidney | [1] |
Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation of efficacy data. Below are the detailed methodologies for the key in vitro and in vivo experiments conducted to evaluate compound 4P.
In Vitro Antimicrobial Activity Assays
The in vitro antibacterial activity of compound 4P was determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Klebsiella pneumoniae strain 2108.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
A serial two-fold dilution of compound 4P was prepared in a liquid growth medium.
-
Each dilution was inoculated with a standardized suspension of K. pneumoniae.
-
The samples were incubated under appropriate conditions to allow for bacterial growth.
-
The MIC was determined as the lowest concentration of compound 4P that visibly inhibited bacterial growth.[1]
2. Minimum Bactericidal Concentration (MBC) Determination:
-
Aliquots from the wells of the MIC assay that showed no visible growth were sub-cultured onto agar (B569324) plates.
-
The plates were incubated to allow for the growth of any remaining viable bacteria.
-
The MBC was defined as the lowest concentration of compound 4P that resulted in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.[1]
In Vivo Mouse Pneumonia Model
The in vivo antibacterial efficacy of compound 4P was evaluated in a murine model of pneumonia induced by Klebsiella pneumoniae.
1. Animal Model and Infection:
-
Specific pathogen-free mice were used for the study.
-
Pneumonia was induced by the intratracheal or intranasal administration of a lethal dose of K. pneumoniae.[2][3]
-
The animals were closely monitored for signs of infection and distress.
2. Treatment Regimen:
-
A treatment group of mice received compound 4P at a dosage of 4 mg/kg.[1]
-
A control group received a vehicle or no treatment.
-
Treatment was administered at specified time points post-infection.
3. Efficacy Assessment:
-
Survival Rate: The survival of the mice in both the treatment and control groups was monitored over a defined period (e.g., 2 days post-infection).[1]
-
Bacterial Load: At the end of the study, or at specified time points, tissues such as the lungs, liver, heart, and kidneys were harvested. The tissues were homogenized, and the number of viable bacteria (colony-forming units, CFU) was determined by plating serial dilutions on appropriate agar medium.[1]
-
Histopathology: Tissues were also collected for histological analysis to assess the extent of inflammation and tissue damage.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow from in vitro screening to in vivo testing.
Caption: Proposed mechanism of action of Compound 4P via inhibition of DHFR.
References
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Model to Evaluate Resolution of Pneumonia [jove.com]
- 3. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Methyl Indole-6-carboxylate with its Precursors and Derivatives
This guide provides a detailed spectroscopic comparison of methyl indole-6-carboxylate with its key precursors, indole-6-carboxylic acid and 6-formylindole. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data to aid in the identification and characterization of these compounds. The guide summarizes quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of synthetic pathways and experimental workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) for this compound and its precursors. These values have been compiled from various spectroscopic databases and literature sources. Minor variations in reported values may exist due to differences in experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | H-1 (NH) | H-2 | H-3 | H-4 | H-5 | H-7 | Other Protons |
| This compound | ~8.1 (br s) | ~7.25 (t) | ~6.5 (t) | ~7.6 (d) | ~7.8 (dd) | ~8.1 (s) | 3.9 (s, 3H, -OCH₃) |
| Indole-6-carboxylic acid | ~8.5 (br s) | ~7.3 (t) | ~6.6 (t) | ~7.7 (d) | ~7.9 (dd) | ~8.2 (s) | ~11.0 (br s, 1H, -COOH) |
| 6-Formylindole | ~8.3 (br s) | ~7.3 (m) | ~6.6 (m) | ~7.7 (d) | ~7.7 (dd) | ~8.0 (s) | 10.0 (s, 1H, -CHO) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |
| This compound | ~124.5 | ~102.5 | ~128.0 | ~120.0 | ~121.0 | ~130.0 | ~113.0 | ~136.0 | 52.0 (-OCH₃), 168.0 (C=O) |
| Indole-6-carboxylic acid | ~125.0 | ~103.0 | ~128.5 | ~120.5 | ~121.5 | ~131.0 | ~113.5 | ~136.5 | 172.0 (C=O) |
| 6-Formylindole | ~125.2 | ~103.2 | ~128.8 | ~120.8 | ~122.0 | ~132.0 | ~114.0 | ~137.0 | 192.0 (C=O) |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch | C-H Aromatic | Other Key Peaks |
| This compound | ~3400 | ~1700 | ~1280, ~1240 | ~3100-3000 | ~1600 (C=C stretch) |
| Indole-6-carboxylic acid | ~3300 (broad) | ~1680 | ~1300 | ~3100-3000 | ~2500-3000 (O-H stretch) |
| 6-Formylindole | ~3350 | ~1670 | - | ~3100-3000 | ~2850, ~2750 (C-H aldehyde) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragment Ions |
| This compound | C₁₀H₉NO₂ | 175.18 | 175 | 144 ([M-OCH₃]⁺), 116 ([M-COOCH₃]⁺) |
| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | 161 | 144 ([M-OH]⁺), 116 ([M-COOH]⁺) |
| 6-Formylindole | C₉H₇NO | 145.16 | 145 | 116 ([M-CHO]⁺) |
Experimental Protocols
Synthesis of this compound
1. From Indole-6-carboxylic acid (Fischer Esterification)
-
Materials: Indole-6-carboxylic acid, methanol (B129727) (anhydrous), sulfuric acid (concentrated), sodium bicarbonate (saturated solution), ethyl acetate (B1210297), anhydrous magnesium sulfate.
-
Procedure:
-
Suspend indole-6-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to obtain pure this compound.
-
2. Synthesis of 6-Formylindole (Precursor Synthesis)
-
Materials: 6-Methylindole (B1295342), manganese dioxide (activated), dichloromethane (B109758).
-
Procedure:
-
Dissolve 6-methylindole (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add activated manganese dioxide (5-10 eq.) in portions to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-formylindole.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer.
-
Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
Data is reported as chemical shifts (δ) in parts per million (ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectra were obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
A small amount of the solid sample was placed directly on the ATR crystal.
-
Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectra were acquired using an electron ionization (EI) source coupled to a quadrupole mass analyzer.
-
The ionization energy was set to 70 eV.
-
Data is reported as mass-to-charge ratio (m/z).
-
Visualizations
Synthetic Pathway
Caption: Synthetic routes to this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for synthesis and spectroscopic analysis.
Indole (B1671886) Signaling Pathway
Indole and its derivatives are known to act as signaling molecules in various biological systems, particularly in bacteria. They can influence processes such as biofilm formation, drug resistance, and virulence.
Caption: Generalized indole signaling pathway.
Safety Operating Guide
Proper Disposal of Methyl Indole-6-Carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like methyl indole-6-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, adhering to standard laboratory safety protocols.
I. Chemical and Physical Properties
Understanding the properties of this compound is the first step in handling it safely.
| Property | Value |
| CAS Number | 50820-65-0 |
| Molecular Formula | C₁₀H₉NO₂[1] |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to pale cream or yellow to brown crystals or powder[1] |
| Melting Point | 76-80 °C |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). |
| Storage Class | 11 - Combustible Solids |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate personal protective equipment.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to protect against dust particles.
-
Respiratory Protection: A dust mask, such as a type N95 (US), should be used, especially when handling the powder form, to avoid inhalation.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of both unused this compound and contaminated materials.
1. Waste Identification and Classification:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[2]
-
Given its irritant properties, this compound should be treated as hazardous waste.
2. Preparing for Disposal:
-
Ensure the designated waste disposal area is well-ventilated.[2]
-
Have a dedicated, labeled, and sealed hazardous waste container ready. The container should be compatible with the chemical.
3. Handling and Transfer:
-
If dealing with a spill, prevent further leakage if it is safe to do so.[2]
-
Carefully sweep up the solid material. Avoid creating dust. A vacuum cleaner equipped with a HEPA filter can also be used.[2]
-
Place the collected material into the designated hazardous waste container.[2][3]
4. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the same hazardous waste container.
5. Container Sealing and Labeling:
-
Securely close the waste container.[3]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
6. Storage and Final Disposal:
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[2]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Adhere to all federal, state, and local regulations for the disposal of this substance.[2]
IV. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] If eye irritation persists, get medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][3] If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[3] Seek medical attention.
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
